molecular formula C6H9N3O2 B1581397 N,N'-Dimethyl-N-cyanoacetylurea CAS No. 39615-79-7

N,N'-Dimethyl-N-cyanoacetylurea

Cat. No.: B1581397
CAS No.: 39615-79-7
M. Wt: 155.15 g/mol
InChI Key: DBEIAMRYPAJZHO-UHFFFAOYSA-N
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Description

N,N'-Dimethyl-N-cyanoacetylurea is a useful research compound. Its molecular formula is C6H9N3O2 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.48 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyano-N-methyl-N-(methylcarbamoyl)acetamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H9N3O2/c1-8-6(11)9(2)5(10)3-4-7/h3H2,1-2H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEIAMRYPAJZHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N(C)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068189
Record name N,N'-Dimethyl-N-cyanoacetylurea
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Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

39615-79-7
Record name N-(Cyanoacetyl)-N,N′-dimethylurea
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Record name Acetamide, 2-cyano-N-methyl-N-((methylamino)carbonyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2-cyano-N-methyl-N-[(methylamino)carbonyl]-
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Record name N,N'-Dimethyl-N-cyanoacetylurea
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Record name 2-cyano-N-methyl-N-[(methylamino)carbonyl]acetamide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of N,N'-Dimethyl-N-cyanoacetylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,N'-Dimethyl-N-cyanoacetylurea, a key intermediate in the synthesis of various heterocyclic compounds, most notably xanthine alkaloids such as caffeine and theophylline. This document details its synthesis, chemical and physical properties, and its primary applications in organic synthesis. Detailed experimental protocols for its preparation and subsequent conversion to 6-amino-1,3-dimethyluracil are provided, along with a summary of its spectral and physical data. The guide is intended to be a valuable resource for researchers and professionals involved in synthetic chemistry and drug development.

Introduction

This compound, with the IUPAC name 2-cyano-N-methyl-N-(methylcarbamoyl)acetamide, is a versatile chemical intermediate.[1] Its molecular structure, featuring a reactive cyano group, an active methylene group, and a dimethylurea moiety, makes it a valuable precursor for the synthesis of a variety of heterocyclic systems.[1] The primary significance of this compound lies in its role in the industrial production of caffeine and theophylline, where it serves as a crucial building block in the Traube purine synthesis.[2]

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the condensation of cyanoacetic acid with N,N'-dimethylurea.[1] This reaction is typically facilitated by a dehydrating agent, most commonly acetic anhydride, to drive the reaction to completion.[1]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products cyanoacetic_acid Cyanoacetic Acid (NCCH₂COOH) reaction_point cyanoacetic_acid->reaction_point dimethylurea N,N'-Dimethylurea (CH₃NHCONHCH₃) dimethylurea->reaction_point acetic_anhydride Acetic Anhydride ((CH₃CO)₂O) acetic_anhydride->reaction_point Dehydrating Agent product This compound acetic_acid Acetic Acid (CH₃COOH) reaction_point->product reaction_point->acetic_acid

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on a general procedure described in various sources for the condensation reaction.[1][3]

Materials:

  • Cyanoacetic acid

  • N,N'-Dimethylurea

  • Acetic anhydride

  • Toluene (or another suitable solvent)

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add cyanoacetic acid and acetic anhydride. The molar ratio of acetic anhydride to cyanoacetic acid should be approximately 1.02-1.2 to 1.

  • Heat the mixture to 30-40°C and stir for 1-5 hours to allow for the formation of a mixed anhydride.

  • Add a solvent such as toluene, followed by the addition of N,N'-dimethylurea. The molar ratio of N,N'-dimethylurea to cyanoacetic acid should be approximately 1.02-1.2 to 1.

  • Heat the reaction mixture to reflux and maintain for 1-5 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, this compound, may precipitate out of the solution. If so, it can be collected by filtration.

  • The filtrate can be concentrated under reduced pressure to yield more product.

  • The crude product can be purified by recrystallization from a suitable solvent, such as water or an alcohol/water mixture.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in the tables below.

Table 1: Physical Properties of this compound
PropertyValueReference
Molecular FormulaC₆H₉N₃O₂[4]
Molecular Weight155.15 g/mol [1]
Melting Point77°C (from water)[4]
Density1.181 g/cm³[4]
Refractive Index1.477[4]
LogP-0.09772[4]
Table 2: Predicted Spectroscopic Data of this compound
¹H NMR Predicted Chemical Shift (δ, ppm)
N-CH₃~ 2.8 - 3.2
N'-CH₃~ 2.8 - 3.2
-CH₂-~ 3.5 - 4.0
¹³C NMR Predicted Chemical Shift (δ, ppm)
N-CH₃~ 30 - 40
N'-CH₃~ 30 - 40
-CH₂-~ 40 - 50
-C≡N~ 115 - 120
C=O (acetyl)~ 165 - 175
C=O (urea)~ 165 - 175
IR Spectroscopy Characteristic Absorption Bands (cm⁻¹)
C≡N stretch~ 2250
C=O stretch (amide/urea)~ 1650 - 1750
C-H stretch (methyl/methylene)~ 2850 - 3000

Note: The spectroscopic data presented is based on predicted values and data from similar compounds. Experimental verification is recommended.[1]

Reactivity and Applications

The chemical reactivity of this compound is centered around its cyano and active methylene groups, which readily undergo addition and condensation reactions.[1] The primary application of this compound is as a key intermediate in the synthesis of xanthine derivatives.

Synthesis of 6-amino-1,3-dimethyluracil

This compound can be cyclized under alkaline conditions to form 6-amino-1,3-dimethyluracil, a direct precursor to theophylline and caffeine.[3][5]

Reaction Scheme:

G cluster_reactant Reactant cluster_reagent Reagent cluster_product Product start_material This compound reaction_point start_material->reaction_point base Aqueous Base (e.g., NaOH) base->reaction_point Cyclization product 6-amino-1,3-dimethyluracil reaction_point->product

Caption: Cyclization to 6-amino-1,3-dimethyluracil.

Experimental Protocol: Synthesis of 6-amino-1,3-dimethyluracil

This protocol is derived from patent literature describing the cyclization process.[3]

Materials:

  • This compound

  • Aqueous sodium hydroxide (or other suitable base)

Procedure:

  • In a reaction vessel, dissolve or suspend this compound in water.

  • Cool the mixture to a temperature between 40-45°C.

  • Slowly add an aqueous solution of a base, such as sodium hydroxide (e.g., 32% solution), dropwise while monitoring the pH. Control the addition rate to maintain the pH between 9 and 9.5.

  • After the addition is complete, continue stirring at 40-45°C for 10-12 minutes.

  • Heat the reaction mixture to 90-95°C and stir for an additional 18-20 minutes to complete the cyclization.

  • Cool the reaction mixture. The product, 6-amino-1,3-dimethyluracil, should precipitate.

  • Collect the solid product by filtration, wash with water, and dry.

Biological Properties

While this compound is primarily valued as a synthetic intermediate, the broader class of cyanoacetylurea and cyanoacetamide derivatives has been investigated for various biological activities. Some derivatives have shown potential antimicrobial and anticancer properties.[6][7][8] The biological activity is often associated with the heterocyclic systems that can be synthesized from these precursors.[9] The intrinsic biological activity of this compound itself is not extensively documented, and it is primarily handled as a chemical reagent.

Safety Information

Detailed safety information should be obtained from the Safety Data Sheet (SDS) provided by the supplier. As a general precaution, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a fundamentally important molecule in synthetic organic chemistry, particularly for the pharmaceutical industry. Its straightforward synthesis and versatile reactivity make it an indispensable precursor for the production of caffeine, theophylline, and other bioactive heterocyclic compounds. This guide has provided a detailed overview of its synthesis, properties, and key reactions, offering a valuable resource for chemists and researchers in the field. Further research into the direct biological activities of this compound and the development of more sustainable synthetic methodologies could be areas of future interest.

References

An In-depth Technical Guide to N,N'-Dimethyl-N-cyanoacetylurea (CAS: 39615-79-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dimethyl-N-cyanoacetylurea, with the CAS number 39615-79-7, is a specialized chemical compound that holds a significant position in modern synthetic chemistry.[1] Its molecular architecture, featuring a reactive cyanoacetyl group attached to a dimethyl-substituted urea moiety, makes it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic structures. This compound is a key intermediate in the industrial synthesis of xanthine alkaloids like caffeine and theophylline.[1][2] Its systematic IUPAC name is 2-cyano-N-methyl-N-(methylcarbamoyl)acetamide.[1]

Chemical and Physical Properties

This compound is a white crystalline solid.[2] A summary of its known physical and chemical properties is presented below.

PropertyValueSource(s)
CAS Number 39615-79-7[1]
Molecular Formula C₆H₉N₃O₂[3]
Molecular Weight 155.15 g/mol [1]
Melting Point 77 °C (from water)[3]
Density 1.181 g/cm³[3]
InChI Key DBEIAMRYPAJZHO-UHFFFAOYSA-N[1]
Canonical SMILES CNC(=O)N(C)C(=O)CC#N[3]
Synonyms 1,3-Dimethyl(cyanoacetyl)urea, 2-Cyano-N-methyl-N-(methylcarbamoyl)acetamide[1][3]

Spectroscopic Data

Predicted Spectroscopic Data for this compound
TechniquePredicted Peaks/Signals
¹H NMR δ ~2.8-3.2 ppm (singlet, 3H, N-CH₃), δ ~2.8-3.2 ppm (singlet, 3H, N'-CH₃), δ ~3.5-4.0 ppm (singlet, 2H, -CH₂-)
¹³C NMR Signals corresponding to two distinct N-CH₃ carbons, one CH₂ carbon, one cyano (C≡N) carbon, and two carbonyl (C=O) carbons.
IR Spectroscopy ~2250 cm⁻¹ (C≡N stretch), ~1650-1750 cm⁻¹ (C=O stretches)
Mass Spectrometry (EI-MS) Molecular ion peak [M]⁺ at m/z 155. Predicted key fragments at m/z 140 ([M - CH₃]⁺), 87 ([M - COCH₂CN]⁺), 71, and 57.
Experimental Spectroscopic Data for Cyanoacetylurea (CAS: 1448-98-2)
TechniqueExperimental DataSource(s)
¹H NMR (400 MHz, DMSO-d₆) δ 10.4 ppm (s, 1H), δ 7.4 ppm (s, 2H), δ 3.91 ppm (s, 2H)[4]
IR Spectroscopy (KBr disc) Major peaks include absorptions for N-H, C=O, and C≡N functional groups.[5]
Mass Spectrometry (EI-MS) Molecular ion peak and fragmentation pattern available in the NIST WebBook.[5]

Experimental Protocols

Synthesis of this compound

A common industrial method for the synthesis of this compound involves the condensation of cyanoacetic acid and N,N'-dimethylurea using a dehydrating agent, typically acetic anhydride.[1] An improved method described in patent CN111153834A aims to enhance yield and purity.[6]

Protocol adapted from CN111153834A: [6]

  • Dehydration of Cyanoacetic Acid: Cyanoacetic acid is subjected to vacuum rectification to remove water.

  • Reaction Setup: After rectification, acetic acid containing a small amount of acetic anhydride is added to the anhydrous cyanoacetic acid. The mixture is heated under negative pressure to distill off any remaining water.

  • Condensation: The reaction mixture is cooled to 38-42 °C, and N,N'-dimethylurea is added. The mixture is then heated to 58-62 °C.

  • Addition of Acetic Anhydride: Acetic anhydride is added to initiate the condensation reaction.

  • Reaction and Distillation: The reaction temperature is raised to 95-98 °C. Acetic acid and excess acetic anhydride are removed by vacuum distillation.

  • Product: The resulting product is this compound.

G cluster_synthesis Synthesis Workflow start Start dehydration Vacuum Rectification of Cyanoacetic Acid start->dehydration reaction_setup Addition of Acetic Acid with Acetic Anhydride dehydration->reaction_setup distillation1 Heating and Negative Pressure Distillation reaction_setup->distillation1 cooling1 Cooling to 38-42 °C distillation1->cooling1 add_dmu Addition of N,N'-dimethylurea cooling1->add_dmu heating1 Heating to 58-62 °C add_dmu->heating1 add_ac2o Addition of Acetic Anhydride heating1->add_ac2o reaction Condensation Reaction at 95-98 °C add_ac2o->reaction distillation2 Vacuum Distillation of Acetic Acid/Anhydride reaction->distillation2 end N,N'-Dimethyl-N- cyanoacetylurea distillation2->end

Synthesis Workflow for this compound.
Cyclization to 6-amino-1,3-dimethyluracil

This compound is a direct precursor to 6-amino-1,3-dimethyluracil, a key intermediate in the synthesis of theophylline and caffeine.[2][7]

Protocol adapted from CN115260106A: [7]

  • Reaction Setup: A reaction vessel is charged with this compound and the temperature is controlled at 40-45 °C.

  • Base Addition: Stirring is initiated, and a 32% aqueous solution of a liquid alkali (e.g., NaOH) is added dropwise at a rate of 18-20 mL/min until the pH of the reaction mixture reaches 9.0-9.5.

  • Initial Reaction: The mixture is stirred and reacted for 10-12 minutes at 40-45 °C.

  • Heating: The reaction temperature is then raised to 90-95 °C.

  • Final Reaction: The reaction is continued with stirring for 18-20 minutes at 90-95 °C.

  • Isolation: The resulting reaction liquid is centrifuged and dried to yield 6-amino-1,3-dimethyluracil.

Applications in Chemical Synthesis and Drug Development

The primary significance of this compound in drug development lies in its role as a versatile intermediate for the synthesis of heterocyclic compounds.[1] Its bifunctional nature, possessing both an active methylene group and a cyano group, allows for a variety of condensation and cyclization reactions.

Synthesis of Theophylline

This compound is a key starting material in the Traube purine synthesis, which is a common industrial method for producing theophylline.[2] The overall synthetic pathway is as follows:

  • Cyclization: this compound is cyclized under alkaline conditions to form 6-amino-1,3-dimethyluracil.[2]

  • Nitrosation: The 6-amino-1,3-dimethyluracil is then reacted with a nitrosating agent (e.g., sodium nitrite in acidic solution) to form 6-amino-5-nitroso-1,3-dimethyluracil.[2]

  • Reduction: The nitroso group is reduced to an amino group, yielding 5,6-diamino-1,3-dimethyluracil.[2]

  • Ring Closure: The final pyrimidine ring is closed by reaction with a one-carbon source, such as formic acid or formamide, to yield theophylline.[2]

G cluster_theophylline Theophylline Synthesis Pathway start N,N'-Dimethyl-N- cyanoacetylurea intermediate1 6-amino-1,3-dimethyluracil start->intermediate1 Cyclization (alkaline) intermediate2 6-amino-5-nitroso- 1,3-dimethyluracil intermediate1->intermediate2 Nitrosation intermediate3 5,6-diamino-1,3-dimethyluracil intermediate2->intermediate3 Reduction end Theophylline intermediate3->end Ring Closure (e.g., Formic Acid)

Reaction Pathway for Theophylline Synthesis.

Biological Activity and Toxicological Information

Currently, there is a lack of specific data in the public domain regarding the biological activity and mechanism of action of this compound itself. Its primary role is that of a synthetic intermediate.

However, the broader class of cyanoacetylurea derivatives has been investigated for various biological activities. Some studies on related compounds have suggested potential antimicrobial and anticancer properties.[8] It is crucial to note that these findings on related structures may not be directly applicable to this compound.

Due to the absence of information on its direct interactions with biological systems, a signaling pathway diagram cannot be provided.

In terms of toxicology, no specific hazard classifications were found. As with all chemical compounds, it should be handled with appropriate personal protective equipment in a well-ventilated area.

Conclusion

This compound is a valuable and well-established chemical intermediate. Its primary utility for researchers and professionals in drug development lies in its role as a key building block for the synthesis of xanthine-based drugs like theophylline and caffeine, as well as other heterocyclic scaffolds. While direct biological activity for this compound has not been reported, its importance in the synthesis of biologically active molecules is clear. The detailed synthetic protocols available for its preparation and subsequent reactions make it a readily accessible and useful compound in medicinal and organic chemistry. Further research into the potential biological effects of this specific molecule could be a future area of investigation.

References

An In-depth Technical Guide to N,N'-Dimethyl-N-cyanoacetylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N,N'-Dimethyl-N-cyanoacetylurea, a key chemical intermediate. It covers its molecular structure, physicochemical properties, synthesis protocols, and its pivotal role in the manufacturing of xanthine alkaloids.

Core Compound Data

This compound, systematically named 2-cyano-N-methyl-N-(methylcarbamoyl)acetamide, is a specialized organic compound primarily recognized for its role as a precursor in the industrial synthesis of caffeine and theophylline.[1][2] Its molecular architecture, featuring both a reactive cyano group and a dimethylurea core, makes it a versatile building block in synthetic chemistry for constructing complex heterocyclic structures.[1][2]

Physicochemical and Structural Properties

The quantitative properties of this compound are summarized below.

PropertyValueCitations
CAS Number 39615-79-7[2][3][4]
Molecular Formula C₆H₉N₃O₂[3][5][6]
Molecular Weight 155.15 g/mol [2][7]
IUPAC Name 2-cyano-N-methyl-N-(methylcarbamoyl)acetamide[2]
Melting Point 77°C[3][5]
Density ~1.181 g/cm³[3][5]
Canonical SMILES CNC(=O)N(C)C(=O)CC#N[3]

Synthesis and Reaction Pathways

The principal manufacturing route to this compound is through the condensation of N,N'-dimethylurea with a cyanoacetic acid derivative.[1] This compound is a critical intermediate in a multi-step synthesis process that leads to widely used pharmaceutical compounds.

Logical Workflow: Role as a Chemical Intermediate

The following diagram illustrates the position of this compound as a central intermediate in the well-established pathway to caffeine synthesis.

Logical_Workflow Start Starting Materials Inter Intermediate (this compound) Start->Inter Condensation Reaction Product Final Product (Caffeine) Inter->Product Further Synthetic Steps (Cyclization, Nitrosation, Reduction, Methylation)

Caption: Logical relationship showing this compound as a key intermediate.

Experimental Protocols

1. Synthesis of this compound via Condensation

This protocol is based on an improved industrial method designed to maximize yield and purity by ensuring anhydrous conditions.[5][8]

Methodology:

  • Dehydration of Cyanoacetic Acid: Perform vacuum rectification on cyanoacetic acid to remove water. Following rectification, add acetic anhydride to the cyanoacetic acid and continue heating under negative pressure to distill any remaining water, yielding an anhydrous solution.[5][8]

  • Reaction Initiation: Cool the anhydrous cyanoacetic acid solution to between 38-42°C.[5]

  • Addition of Dimethylurea: Add N,N'-dimethylurea to the cooled solution.

  • Condensation: Heat the mixture to 58-62°C. Introduce acetic anhydride to initiate the condensation reaction.[5] The reaction is driven by the dehydrating action of acetic anhydride.[1]

  • Reaction Completion and Isolation: As the condensation reaction proceeds, the temperature will rise. Once the temperature reaches 95-98°C, begin vacuum distillation to remove the acetic acid byproduct.[5] The completion of the distillation yields the final product, 1,3-dimethyl cyanoacetylurea (this compound).[5] The molar ratio of anhydrous cyanoacetic acid to dimethyl urea to acetic anhydride is typically optimized around 1 : 1.06 : 1.17.[5]

2. Analytical Characterization by HPLC

The purity and identity of this compound can be assessed using a reverse-phase High-Performance Liquid Chromatography (HPLC) method.[9]

Methodology:

  • Column: Newcrom R1 or other suitable C18 reverse-phase column.[9]

  • Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile (MeCN), water, and phosphoric acid.[9]

  • MS-Compatibility Note: For applications requiring Mass Spectrometry (MS) detection, substitute the phosphoric acid in the mobile phase with formic acid.[9]

  • Application: This method is suitable for routine analysis, for scaling up to preparative separation to isolate impurities, and for pharmacokinetic studies.[9]

Synthetic Pathway Visualization

The following diagram details the key transformations in the industrial synthesis of caffeine, starting from the initial condensation reaction.

Synthesis_Pathway node_start1 N,N'-Dimethylurea p1 node_start1->p1 node_start2 Cyanoacetic Acid node_start2->p1 node_inter1 N,N'-Dimethyl-N- cyanoacetylurea node_inter2 6-Amino-1,3-dimethyluracil node_inter1->node_inter2 Cyclization (Base) node_inter3 5,6-Diamino-1,3-dimethyluracil node_inter2->node_inter3 1. Nitrosation 2. Reduction node_inter4 Theophylline node_inter3->node_inter4 Ring Closure (Formic Acid) node_final Caffeine node_inter4->node_final Methylation p1->node_inter1 Condensation (Acetic Anhydride)

Caption: Key stages in the synthesis of caffeine via the this compound intermediate.

References

Spectroscopic Profile of N,N'-Dimethyl-N-cyanoacetylurea: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dimethyl-N-cyanoacetylurea is a key intermediate in the synthesis of various heterocyclic compounds, most notably in the industrial production of caffeine.[1] Its molecular structure, featuring a reactive cyano group and a dimethylurea core, makes it a versatile building block in medicinal and organic chemistry. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and the development of novel synthetic methodologies. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, supplemented with detailed experimental protocols and logical workflow diagrams.

Chemical Structure and Properties

PropertyValue
IUPAC Name 2-cyano-N-methyl-N-(methylcarbamoyl)acetamide
Synonyms 1,3-Dimethyl(cyanoacetyl)urea, N-(Cyanoacetyl)-N,N′-dimethylurea
CAS Number 39615-79-7
Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
Appearance Expected to be a solid
Melting Point 77°C (in water)[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show three distinct signals corresponding to the two N-methyl groups and the methylene protons.

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~ 3.2 - 3.4Singlet3HN-CH₃
2~ 2.8 - 3.0Singlet3HN'-CH₃
3~ 3.9 - 4.1Singlet2H-CH₂-

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

SignalPredicted Chemical Shift (δ, ppm)Assignment
1~ 165 - 170C=O (acetyl)
2~ 155 - 160C=O (urea)
3~ 115 - 120C≡N
4~ 35 - 40-CH₂-
5~ 30 - 35N-CH₃
6~ 25 - 30N'-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Predicted Absorption Band (cm⁻¹)IntensityAssignment
~ 2250StrongC≡N stretch
~ 1700StrongC=O stretch (acetyl)
~ 1650StrongC=O stretch (urea)
~ 2950MediumC-H stretch (aliphatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/zPredicted Fragment Ion
155[M]⁺ (Molecular Ion)
113[M - NCO]⁺
85[M - N(CH₃)CO]⁺
68[CH₂CN]⁺
58[N(CH₃)₂]⁺

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the structure of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.

  • Internal Standard: Add a small drop of TMS to the NMR tube as an internal reference (δ = 0.00 ppm).

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio (typically 128 scans or more).

  • Data Processing: Process the acquired Free Induction Decay (FID) signals by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials and Equipment:

  • This compound sample

  • Potassium bromide (KBr, IR grade)

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Place a small amount (1-2 mg) of the this compound sample and approximately 100-200 mg of dry KBr powder into an agate mortar.

    • Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.

    • Transfer a portion of the powder into the pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum.

  • Sample Spectrum: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and compare them with known functional group frequencies.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

  • This compound sample

  • Suitable solvent (e.g., methanol or acetonitrile, HPLC grade)

  • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI)

Procedure (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable solvent.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Set the ESI source parameters (e.g., spray voltage, capillary temperature, and gas flow rates) to optimal values for the analyte.

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-300).

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).

    • If fragmentation data is desired, perform MS/MS analysis by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragment ions.

Visualizations

The following diagrams illustrate key conceptual workflows related to the analysis of this compound.

synthesis_and_analysis_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Cyanoacetic Acid Cyanoacetic Acid Condensation Condensation Cyanoacetic Acid->Condensation N,N'-Dimethylurea N,N'-Dimethylurea N,N'-Dimethylurea->Condensation This compound This compound Condensation->this compound NMR NMR This compound->NMR IR IR This compound->IR MS MS This compound->MS NMR_Data Structural Elucidation NMR->NMR_Data IR_Data Functional Group ID IR->IR_Data MS_Data MW & Fragmentation MS->MS_Data

Caption: Synthesis and Spectroscopic Analysis Workflow.

logical_relationship_spectroscopy cluster_techniques Analytical Techniques cluster_information Derived Information Compound This compound NMR NMR Compound->NMR IR IR Compound->IR MS MS Compound->MS Structure Molecular Structure (Carbon-Hydrogen Framework) NMR->Structure Functional_Groups Functional Groups (C≡N, C=O) IR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight

Caption: Spectroscopic Techniques and Derived Information.

References

The Chemical Reactivity of the Cyanoacetyl Group in N,N'-Dimethyl-N-cyanoacetylurea: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dimethyl-N-cyanoacetylurea, a key intermediate in the synthesis of various pharmaceuticals, including caffeine, possesses a unique chemical architecture centered around the highly reactive cyanoacetyl group.[1][2] This guide provides a comprehensive exploration of the chemical reactivity of this functional group within the this compound molecule. The dual activation provided by the adjacent cyano and carbonyl moieties confers a rich and versatile chemistry upon the central methylene unit, making it a valuable synthon in organic chemistry. This document will delve into the principal reaction pathways, provide detailed experimental protocols for key transformations, and present quantitative data to inform synthetic strategies.

Core Reactive Sites

The chemical behavior of this compound is dominated by two primary reactive sites within the cyanoacetyl group: the active methylene group and the cyano group.[1] The electron-withdrawing nature of both the nitrile and the adjacent carbonyl groups significantly increases the acidity of the methylene protons, making this position susceptible to deprotonation and subsequent reactions with electrophiles. The cyano group itself can participate in a variety of nucleophilic addition and cyclization reactions.

Caption: Figure 1: Primary Reactive Sites of this compound.

Chemical Reactivity and Key Reactions

The reactivity of the cyanoacetyl group in this compound enables a diverse range of chemical transformations, primarily centered on the active methylene group and the cyano moiety. These reactions are instrumental in the construction of more complex molecular architectures, particularly heterocyclic systems.

Reactions Involving the Active Methylene Group

The high acidity of the methylene protons facilitates deprotonation to form a stabilized carbanion, which is a potent nucleophile. This reactivity is the basis for several important carbon-carbon bond-forming reactions.

1. Knoevenagel Condensation: The active methylene group readily undergoes Knoevenagel condensation with aldehydes and ketones in the presence of a basic catalyst.[3][4] This reaction leads to the formation of α,β-unsaturated cyanoacrylamides, which are valuable intermediates in organic synthesis.

Knoevenagel_Condensation cluster_workflow Knoevenagel Condensation Workflow reactant1 N,N'-Dimethyl-N- cyanoacetylurea product α,β-Unsaturated Product reactant1->product reactant2 Aldehyde/Ketone (R-CHO / R-CO-R') reactant2->product catalyst Base Catalyst (e.g., piperidine, Et3N) catalyst->product

Caption: Knoevenagel Condensation Workflow.

Quantitative Data for Knoevenagel Condensation of Cyanoacetylurea Analogs

AldehydeCatalystSolventReaction TimeYield (%)Reference
p-AnisaldehydePiperidineEthanol4 h85[3]
p-ChlorobenzaldehydePiperidineEthanol5 h82[3]
BenzaldehydeDBU/H₂OWater20 min96[2]
4-(N,N-Dimethylamino)benzaldehydeDBU/H₂OWater20 min97[2]

2. Michael Addition: The carbanion generated from the active methylene group can also act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds. This reaction allows for the formation of 1,5-dicarbonyl compounds, which are versatile precursors for further transformations.

Reactions Involving the Cyano Group

The electrophilic carbon atom of the nitrile group is susceptible to nucleophilic attack, and the nitrogen atom can participate in cyclization reactions.

1. Cyclization Reactions: The cyanoacetyl group is a key precursor for the synthesis of a variety of heterocyclic compounds, most notably pyrimidines and pyridines.[5][6][7]

  • Synthesis of Pyrimidines: Intramolecular cyclization of this compound, often promoted by a base, leads to the formation of 6-amino-1,3-dimethyluracil. This is a critical step in the industrial synthesis of caffeine.[1]

Pyrimidine_Synthesis cluster_pathway Pathway to Pyrimidine Core start N,N'-Dimethyl-N- cyanoacetylurea intermediate Intramolecular Cyclization start->intermediate product 6-Amino-1,3-dimethyluracil intermediate->product

Caption: Synthesis of the Pyrimidine Core.

  • Synthesis of Pyridines: While less common for this compound itself, cyanoacetyl derivatives are widely used in the synthesis of substituted pyridines through multi-component reactions, such as the Hantzsch pyridine synthesis.

2. Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide, respectively. This transformation provides another avenue for functional group manipulation.

Experimental Protocols

Synthesis of this compound

Method 1: From Cyanoacetic Acid and N,N'-Dimethylurea [8]

  • Reactants:

    • Cyanoacetic acid

    • N,N'-Dimethylurea

    • Acetic anhydride (dehydrating agent)

  • Procedure:

    • Anhydrous cyanoacetic acid is mixed with N,N'-dimethylurea.

    • Acetic anhydride is added to the mixture, and the reaction is stirred at a moderate temperature (e.g., 58-62 °C).

    • The reaction temperature is then raised to 95-98 °C to drive the condensation.

    • By-product acetic acid is removed by vacuum distillation.

    • The resulting product is this compound.

  • Yield: A patent reports a yield of 95.3-95.6%.[8]

Method 2: From Sodium Cyanoacetate and N,N'-Dimethylurea

  • Reactants:

    • Sodium cyanoacetate

    • N,N'-Dimethylurea

    • Acetic anhydride

  • Procedure:

    • An aqueous solution of sodium cyanoacetate is prepared.

    • N,N'-Dimethylurea is added to the solution.

    • The mixture is evaporated to substantial dryness.

    • Acetic anhydride is added to the dry mixture to effect the cyanoacetylation.

Knoevenagel Condensation with an Aromatic Aldehyde (General Procedure based on Cyanoacetylurea)[3]
  • Reactants:

    • This compound (or cyanoacetylurea) (1 equivalent)

    • Aromatic aldehyde (1 equivalent)

    • Piperidine (catalytic amount)

    • Ethanol (solvent)

  • Procedure:

    • Dissolve the cyanoacetylurea derivative and the aromatic aldehyde in ethanol.

    • Add a catalytic amount of piperidine to the solution.

    • Reflux the reaction mixture for the required time (typically 2-6 hours), monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product often precipitates and can be collected by filtration.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid).

Synthesis of 6-Amino-1,3-dimethyluracil (Intramolecular Cyclization)[1]
  • Reactant:

    • This compound

  • Reagent:

    • Aqueous base (e.g., sodium hydroxide solution)

  • Procedure:

    • Treat this compound with an aqueous solution of a base.

    • The intramolecular cyclization occurs to form the sodium salt of 6-amino-1,3-dimethyluracil.

    • Neutralization with an acid will precipitate the product.

    • The product can be isolated by filtration and purified by recrystallization.

Conclusion

The cyanoacetyl group in this compound is a versatile and highly reactive functional moiety. Its chemical behavior is characterized by the acidic nature of the active methylene group and the electrophilicity of the cyano group. These properties enable a wide array of chemical transformations, including condensation, addition, and cyclization reactions, making it an invaluable building block in the synthesis of complex organic molecules and heterocyclic systems of pharmaceutical importance. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Further research into the reaction kinetics and the development of catalytic asymmetric transformations involving this synthon will undoubtedly continue to expand its utility in modern organic chemistry.

References

The Pivotal Role of N,N'-Dimethyl-N-cyanoacetylurea: A Technical Guide for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dimethyl-N-cyanoacetylurea, a specialized chemical intermediate, holds a significant position in modern synthetic chemistry. Its unique molecular architecture, featuring a reactive cyanoacetyl group attached to a dimethyl-substituted urea moiety, renders it a versatile building block for the construction of complex molecules, particularly heterocyclic structures that form the backbone of many pharmaceutical and agrochemical compounds. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a focus on its role as a key precursor in industrial and laboratory-scale chemical transformations.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in chemical synthesis. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 39615-79-7[1][2][3]
Molecular Formula C₆H₉N₃O₂[2][3]
Molecular Weight 155.15 g/mol [1]
IUPAC Name 2-cyano-N-methyl-N-(methylcarbamoyl)acetamide[1]
Synonyms 1,3-Dimethyl(cyanoacetyl)urea, Cyanoacetyldimethylurea[1][2]
Melting Point 77°C (from water)[1]
Density 1.181 g/cm³[1][2]
Appearance Light brownish-red liquid (crude), solid upon purification[4]

Synthesis of this compound

The primary and most direct route for the synthesis of this compound involves the condensation reaction between cyanoacetic acid and N,N'-dimethylurea, with acetic anhydride commonly employed as a dehydrating agent.[1] Several patented methods have optimized this process to improve yield and purity, which are critical for its subsequent use, particularly in the pharmaceutical industry.[4]

Experimental Protocol: Optimized Synthesis from Cyanoacetic Acid and N,N'-Dimethylurea

This protocol is a composite of optimized procedures described in the patent literature, aiming for high yield and purity.[4]

Materials:

  • Cyanoacetic acid

  • N,N'-Dimethylurea

  • Acetic anhydride

  • Acetic acid (containing 3-5% acetic anhydride)

Procedure:

  • Dehydration of Cyanoacetic Acid:

    • Charge the reaction vessel with cyanoacetic acid.

    • Perform vacuum rectification at a temperature ≤ 92°C and a vacuum ≥ 0.092 MPa to remove the bulk of the water.[4]

    • Add acetic acid containing 3-5% acetic anhydride to the rectified cyanoacetic acid.

    • Continue heating under negative pressure to carry out azeotropic distillation ("acid carrying water") to obtain anhydrous cyanoacetic acid in acetic acid.[1]

  • Condensation Reaction:

    • Cool the anhydrous cyanoacetic acid solution to 38-42°C.[4]

    • Add N,N'-dimethylurea to the reaction mixture. The molar ratio of anhydrous cyanoacetic acid to N,N'-dimethylurea to acetic anhydride is approximately 1:1.06:1.17.[4]

    • Heat the mixture to 58-62°C.[4]

    • Add acetic anhydride to initiate the condensation reaction.[4]

    • Once the reaction temperature reaches 95-98°C, begin vacuum distillation to remove the acetic acid byproduct. Maintain the distillation temperature at ≤ 92°C and a vacuum of ≥ 0.092 MPa.[4]

    • Upon completion of the distillation, the resulting product is this compound, typically as a light brownish-red liquid.[4]

Yield:

  • This optimized process can achieve yields of 95.3% to 95.8%.[4]

Quantitative Data on Synthesis

The following table summarizes reaction conditions and yields from various patented methods for the synthesis of this compound.

MethodReactantsKey ConditionsYieldReference
Optimized Vacuum Rectification Cyanoacetic acid, N,N'-Dimethylurea, Acetic anhydrideInitial vacuum rectification of cyanoacetic acid, followed by condensation at 95-98°C and vacuum distillation.95.3 - 95.8%[4]
Standard Anhydrous Condensation Substantially pure anhydrous cyanoacetic acid, N,N'-Dimethylurea, Acetic anhydrideReaction carried out under anhydrous conditions.Good yields (specific percentage not stated)[5]
Alkali Cyanoacetate Method Sodium cyanoacetate, N,N'-Dimethylurea, Acetic anhydride, Sulfuric acidEvaporation of water from an aqueous solution of sodium cyanoacetate and N,N'-dimethylurea, followed by reaction with acetic anhydride.Excellent yield (specific percentage not stated)[5]

Characterization of this compound

Accurate characterization is crucial to confirm the identity and purity of the synthesized intermediate.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two N-methyl groups and the methylene protons of the cyanoacetyl group. Predicted chemical shifts are in the range of δ 2.8-3.2 ppm for the N-CH₃ protons and δ 3.5-4.0 ppm for the -CH₂- protons.[1]

  • ¹³C NMR: The carbon NMR spectrum will provide a detailed map of the carbon framework, with the carbonyl carbons appearing furthest downfield.

  • FT-IR: The infrared spectrum will show characteristic absorption bands for the cyano group (-C≡N) and the carbonyl groups (C=O) of the urea and acetyl moieties.

  • Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound (155.15 g/mol ).

Role as a Chemical Intermediate

The reactivity of this compound, stemming from its cyano and active methylene groups, makes it a valuable precursor for a variety of heterocyclic compounds.[1]

Synthesis of Xanthine Alkaloids: Caffeine and Theophylline

The most prominent industrial application of this compound is in the synthesis of xanthine alkaloids like caffeine and theophylline.[1][6]

The following diagram illustrates the multi-step synthesis of caffeine, starting from the formation of this compound.

caffeine_synthesis_workflow cluster_start Starting Materials cyanoacetic_acid Cyanoacetic Acid intermediate1 N,N'-Dimethyl-N- cyanoacetylurea cyanoacetic_acid->intermediate1 Condensation (Acetic Anhydride) dimethylurea N,N'-Dimethylurea dimethylurea->intermediate1 Condensation (Acetic Anhydride) intermediate2 6-Amino-1,3-dimethyluracil intermediate1->intermediate2 Cyclization (Base) intermediate3 6-Amino-5-nitroso- 1,3-dimethyluracil intermediate2->intermediate3 Nitrosation (Nitrous Acid) intermediate4 5,6-Diamino-1,3-dimethyluracil intermediate3->intermediate4 Reduction theophylline Theophylline intermediate4->theophylline Ring Closure (Formic Acid) caffeine Caffeine (Final Product) theophylline->caffeine Methylation

Caption: Workflow for the synthesis of caffeine.

This protocol details the cyclization of this compound to form the key pyrimidine intermediate, 6-amino-1,3-dimethyluracil.[7]

Materials:

  • This compound

  • 32% aqueous sodium hydroxide solution

Procedure:

  • Reaction Setup:

    • Charge a reaction vessel with this compound.

    • Maintain the temperature of the vessel at 40-45°C and begin stirring.[7]

  • Cyclization:

    • Slowly add a 32% aqueous sodium hydroxide solution dropwise to the reaction mixture, maintaining a rate of 18-20 mL/min.[7]

    • Monitor the pH and continue the addition until a pH of 9-9.5 is reached.[7]

    • Stir the reaction mixture for 10-12 minutes at 40-45°C.[7]

    • Heat the reaction vessel to 90-95°C and continue stirring for 18-20 minutes to complete the cyclization.[7]

  • Isolation:

    • Cool the reaction mixture.

    • The product, 6-amino-1,3-dimethyluracil, will precipitate.

    • Isolate the solid product by centrifugation or filtration.

    • Wash the product with cold water and dry.

Synthesis of Other Heterocyclic Compounds

While the synthesis of xanthines is the primary application, the reactive nature of this compound and its parent compound, cyanoacetylurea, allows for their use in the synthesis of a broader range of pyrimidine and other heterocyclic derivatives. The active methylene and cyano groups can participate in condensation and cyclization reactions with various electrophiles and nucleophiles.[1] For instance, cyanoacetylurea is known to condense with aromatic aldehydes to form (E)-3-aryl-N-carbamoyl-2-cyanoacrylamides, which can then be cyclized to form pyrimidine derivatives.[8] Similar reactivity can be expected for the N,N'-dimethylated analog, opening avenues for the synthesis of diverse heterocyclic libraries for drug discovery and other applications.

Conclusion

This compound is a cornerstone intermediate in synthetic organic chemistry, most notably in the industrial production of caffeine and theophylline. Its synthesis has been well-optimized, and its versatile reactivity makes it a valuable precursor for a range of heterocyclic compounds. This guide provides a comprehensive overview for researchers and professionals in the field, detailing its synthesis, properties, and key applications, thereby facilitating its effective use in the development of new chemical entities.

References

Physical and chemical properties of N,N'-Dimethyl-N-cyanoacetylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dimethyl-N-cyanoacetylurea, with the IUPAC name 2-cyano-N-methyl-N-(methylcarbamoyl)acetamide, is a key chemical intermediate in organic synthesis.[1] Its molecular structure, featuring a reactive cyano group, an active methylene group, and a dimethylurea core, makes it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its chemical reactivity.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point of approximately 77°C.[2][3] It is soluble in water, with a calculated solubility of 37 g/L at 25°C.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
IUPAC Name 2-cyano-N-methyl-N-(methylcarbamoyl)acetamide[1]
Synonyms 1,3-Dimethyl(cyanoacetyl)urea, 2-Cyano-N-methyl-N-((methylamino)carbonyl)acetamide[2][4]
CAS Number 39615-79-7[1][2]
Molecular Formula C₆H₉N₃O₂[2][5]
Molecular Weight 155.15 g/mol [1][5]
Melting Point 77°C (in water)[2][3]
Density 1.181 g/cm³[2]
Solubility in Water 37 g/L (25 °C, calculated)[3]
LogP -0.09772[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 1[2]
Exact Mass 155.069476538[2]
Topological Polar Surface Area 73.2 Ų[6]
Canonical SMILES CNC(=O)N(C)C(=O)CC#N[2]

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Chemical Shifts
ProtonsPredicted Chemical Shift (δ, ppm)
N-CH₃~ 2.8 - 3.2
N'-CH₃~ 2.8 - 3.2
-CH₂-~ 3.5 - 4.0

Predictions are based on the analysis of similar structures and the electronic environment of the protons.[1]

Table 3: Predicted ¹³C NMR Chemical Shifts
CarbonPredicted Chemical Shift (δ, ppm)
C=O (acetyl)~ 165 - 175
C=O (urea)~ 155 - 165
C≡N~ 115 - 125
-CH₂-~ 40 - 50
N-CH₃~ 25 - 35
N'-CH₃~ 25 - 35

Predictions are based on typical chemical shift ranges for these functional groups.

Experimental Protocols

The primary route for the synthesis of this compound is the condensation of cyanoacetic acid with N,N'-dimethylurea.[1] This reaction is typically facilitated by a dehydrating agent, most commonly acetic anhydride.[1]

Synthesis of this compound

Materials:

  • Cyanoacetic acid

  • N,N'-Dimethylurea

  • Acetic anhydride

  • Toluene (or other suitable solvent)

  • Sodium hydroxide solution (for pH adjustment)

Procedure:

  • Anhydride Formation: Mix 1 molar equivalent of cyanoacetic acid with 1.2 molar equivalents of acetic anhydride. Heat the mixture to 40°C and allow it to react for 1 hour to form the mixed anhydride.[4]

  • Condensation: To the reaction mixture, add 2 molar equivalents of a solvent such as toluene and 1.2 molar equivalents of N,N'-dimethylurea.[4]

  • Reflux: Heat the mixture to reflux and maintain for 3 hours.[4]

  • Isolation: After the reflux is complete, cool the reaction mixture to room temperature. The product may precipitate out of the solution. Filter the mixture and concentrate the filtrate to obtain more solid product.[4]

  • Purification (optional, via cyclization to intermediate): The combined solids can be further processed. For instance, in the synthesis of caffeine, the crude product is treated with a sodium hydroxide solution to adjust the pH to 8-11 and heated to 80-100°C to induce cyclization to 6-Amino-1,3-dimethyluracil.[2][4]

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by its cyano and active methylene groups, which are susceptible to a variety of chemical transformations.[1]

  • Cyclization Reactions: This compound is a crucial precursor in the industrial synthesis of xanthines, such as caffeine and theophylline.[1] The synthesis involves the cyclization of this compound to form 6-Amino-1,3-dimethyluracil, which is then further modified to yield the final xanthine product.[1]

  • Reactions of the Cyano Group: The cyano group can undergo nucleophilic attack, making it a valuable handle for introducing other functional groups or for participating in the formation of heterocyclic rings.[1]

  • Reactions of the Active Methylene Group: The methylene group, situated between two electron-withdrawing groups (cyano and carbonyl), is acidic and can be deprotonated to form a carbanion. This carbanion can then react with various electrophiles, allowing for chain extension and the synthesis of a wide range of derivatives.[1]

Mandatory Visualization

The following diagram illustrates the general synthesis workflow for this compound and its subsequent conversion to a key intermediate in caffeine synthesis.

Synthesis_Workflow Cyanoacetic_Acid Cyanoacetic Acid Condensation Condensation Reaction Cyanoacetic_Acid->Condensation NNDimethylurea N,N'-Dimethylurea NNDimethylurea->Condensation Acetic_Anhydride Acetic Anhydride (Dehydrating Agent) Acetic_Anhydride->Condensation drives reaction DMCAU N,N'-Dimethyl-N- cyanoacetylurea Condensation->DMCAU forms Base_Hydrolysis Base-catalyzed Cyclization DMCAU->Base_Hydrolysis Amino_Uracil 6-Amino-1,3-dimethyluracil Base_Hydrolysis->Amino_Uracil yields

Caption: Synthesis of this compound and its cyclization.

References

N,N'-Dimethyl-N-cyanoacetylurea: A Technical Guide to Safe Handling and Precautions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

N,N'-Dimethyl-N-cyanoacetylurea, with the CAS number 39615-79-7, is a specialized chemical primarily utilized as a key intermediate in the synthesis of other complex molecules, notably in the industrial production of caffeine.[1][2] Its molecular structure incorporates a reactive cyano group (-C≡N) and a dimethylurea core, making it a versatile building block in synthetic chemistry.[1]

PropertyValueSource
IUPAC Name 2-cyano-N-methyl-N-(methylcarbamoyl)acetamide[1]
Synonyms 1,3-Dimethyl(cyanoacetyl)urea[2]
CAS Number 39615-79-7[1][2]
Molecular Formula C6H9N3O2[2]
Molecular Weight 155.15 g/mol [1]
Appearance Likely a solid (based on related ureas)Inferred
LogP -0.607[2]

Hazard Identification and Toxicological Profile

While specific toxicological data for this compound is not available, an assessment of its functional groups suggests potential hazards that must be managed.

  • Cyano Group (-C≡N): Organic compounds containing a cyano group are a primary concern. These compounds can be toxic and may release highly toxic hydrogen cyanide (HCN) gas under certain conditions, such as in the presence of acids.[3] Acute exposure to cyanide can occur through inhalation, ingestion, or skin contact and can rapidly lead to severe health effects, including impacts on the central nervous system, cardiovascular system, and respiratory system.[4][5] The principal toxicity of cyanide results from its ability to inhibit cytochrome c oxidase, which disrupts cellular respiration.[3][5]

  • Urea Moiety: Substituted ureas generally exhibit low acute toxicity.[6] However, they can cause irritation to the skin, eyes, and respiratory tract upon direct contact or inhalation of dust.[7][8]

Potential Health Effects:

  • Acute Effects: Based on the cyano group, acute exposure could lead to symptoms such as headache, dizziness, nausea, weakness, and respiratory distress.[4] High-level exposure could be fatal. Eye and skin contact may cause irritation.

  • Chronic Effects: Long-term exposure to low levels of cyanide compounds has been associated with neurological effects.[4]

Due to the lack of specific data, it is prudent to handle this compound as a substance with a high degree of potential toxicity.

Personal Protective Equipment (PPE) and Engineering Controls

A comprehensive approach to safety involves a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing and transfers, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[9][10]

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shieldTo protect against potential splashes or dust.[10]
Hand Protection Chemical-resistant gloves (double gloving is recommended)To prevent skin contact.[9]
Body Protection A lab coatTo protect clothing and skin.
Respiratory Protection Not generally required if handled in a fume hood.Use a NIOSH-approved respirator if there is a risk of inhalation outside of a fume hood.

Experimental Protocols and Handling Procedures

Adherence to strict protocols is essential for the safe handling of this compound.

General Handling
  • Designated Area: Establish a designated area within the laboratory for working with this compound.[9][10]

  • Avoid Incompatibilities: Keep away from strong acids, which could react with the cyano group to produce hydrogen cyanide gas.[3] Also, avoid strong oxidizing agents.[11]

  • Prevent Dust Formation: Handle the solid material carefully to avoid generating dust.[8]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]

Spill Response Protocol

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area if the spill is large or if there is a risk of airborne dust.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Wear appropriate PPE, including respiratory protection if necessary.

  • Containment: For solid spills, gently cover with an inert absorbent material to avoid raising dust.

  • Cleanup: Carefully sweep or scoop the spilled material into a labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

First Aid Measures

In case of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Storage and Disposal

Proper storage and disposal are crucial to maintaining a safe laboratory environment.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong acids and oxidizing agents.[10]

  • Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[9]

Visualizations

The following diagrams illustrate key safety workflows and logical relationships for handling this compound.

PPE_Selection_Workflow start Handling this compound fume_hood Work in a certified chemical fume hood? start->fume_hood splash_risk Potential for splash or dust generation? fume_hood->splash_risk Yes ppe_standard Standard PPE: - Lab coat - Chemical safety goggles - Chemical-resistant gloves end Proceed with experiment ppe_standard->end ppe_enhanced Enhanced PPE: - Standard PPE + Face shield - Double glove ppe_enhanced->end splash_risk->ppe_standard No splash_risk->ppe_enhanced Yes

Caption: PPE Selection Workflow for this compound.

Spill_Response_Logic spill Spill of this compound Occurs assess_spill Assess Spill Size and Risk spill->assess_spill small_spill Small Spill (Contained) assess_spill->small_spill Minor large_spill Large Spill or Dust Cloud assess_spill->large_spill Major ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate Area Alert Supervisor large_spill->evacuate evacuate->ppe cleanup Contain and Clean Up Spill using appropriate kit ppe->cleanup disposal Package waste for hazardous disposal cleanup->disposal decontaminate Decontaminate Spill Area disposal->decontaminate end Spill Response Complete decontaminate->end

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from N,N'-Dimethyl-N-cyanoacetylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of N,N'-Dimethyl-N-cyanoacetylurea as a versatile precursor for the synthesis of various heterocyclic compounds. Detailed experimental protocols for key transformations are provided, along with data presented in a clear and comparative format. The described heterocyclic systems are of significant interest in medicinal chemistry and drug development.

Introduction

This compound is a highly functionalized and reactive building block in organic synthesis. Its structure, featuring an active methylene group flanked by a nitrile and a dimethylurea moiety, allows for a diverse range of chemical transformations. This reactivity makes it a valuable starting material for the construction of a variety of heterocyclic scaffolds, which are core components of many biologically active molecules and pharmaceutical agents. This document outlines the synthesis of this compound and its subsequent application in the preparation of key heterocyclic systems, including pyrimidines and their fused analogs.

Synthesis of this compound

The primary and most direct route to this compound involves the condensation of cyanoacetic acid with N,N'-dimethylurea. A dehydrating agent, typically acetic anhydride, is employed to drive the reaction to completion.

Experimental Protocol:

A preparation method for 1,3-dimethyl cyanoacetylurea involves the following steps:

  • Vacuum rectify cyanoacetic acid.

  • After rectification, add acetic acid containing anhydride to the rectified cyanoacetic acid, then continue heating and negative pressure distillation to carry out acid-carrying water to obtain anhydrous cyanoacetic acid and acetic acid.

  • After the water removal is complete, cool the mixture to 38-42 °C.

  • Add dimethyl urea and then heat the mixture to 58-62 °C.

  • Add acetic anhydride to initiate the condensation reaction.

  • When the condensation reaction temperature reaches 95-98 °C, start vacuum distillation of the acetic acid containing anhydride.

  • Completion of the distillation yields 1,3-dimethyl cyanoacetylurea.

This method is reported to improve the product yield by about 0.5% on average and results in a lighter-colored product liquid.

Synthesis of Pyrimidine Derivatives

This compound is an excellent precursor for the synthesis of substituted pyrimidine derivatives, particularly 6-amino-1,3-dimethyluracil, a key intermediate in the synthesis of xanthine alkaloids like theophylline and caffeine.

Synthesis of 6-Amino-1,3-dimethyluracil

The cyclization of this compound under alkaline conditions affords 6-amino-1,3-dimethyluracil.

Experimental Protocol:
  • Control the temperature of a reaction container filled with 1,3-dimethyl cyanoacetylurea to 40-45 °C and begin stirring.

  • Dropwise add liquid alkali with a mass concentration of 32% into the reaction container at a rate of 18-20 mL/min until the pH value reaches 9-9.5.

  • Continue stirring and reacting for 10-12 minutes at 40-45 °C.

  • Heat the reaction container to 90-95 °C and continue stirring and reacting for 18-20 minutes to obtain the reaction liquid.

  • Centrifuge and dry the reaction liquid to obtain 6-amino-1,3-dimethyluracil.

This process is claimed to improve the reaction yield and purity of the final product.

Multi-step Synthesis of Theophylline from 6-Amino-1,3-dimethyluracil

6-Amino-1,3-dimethyluracil can be converted to theophylline through a series of well-established reactions involving nitrosation, reduction, and cyclization.

Experimental Protocol:

  • Add 6-amino-1,3-dimethyluracil, acetic acid, and water to a reaction container and mix uniformly.

  • Heat the mixture and then dropwise add a sodium nitrite aqueous solution.

  • After the addition, maintain the temperature and stir overnight.

  • Cool the mixture, filter, wash, and dry the precipitate to obtain 6-amino-5-nitroso-1,3-dimethyluracil.

Experimental Protocol:

  • Add 6-amino-5-nitroso-1,3-dimethyluracil, a palladium-carbon catalyst, and methanol to a high-pressure hydrogen reaction kettle.

  • Introduce hydrogen to maintain a set pressure.

  • After the reaction, filter the mixture through kieselguhr to obtain the filtrate.

  • Rotary evaporate the filtrate to obtain the crude 5,6-diamino-1,3-dimethyluracil.

Experimental Protocol:

  • Dissolve the crude 5,6-diamino-1,3-dimethyluracil in triethoxymethane.

  • Heat the solution and maintain the temperature for a period of time.

  • Carry out reduced-pressure distillation to obtain theophylline.

A summary of the reaction yields for the synthesis of theophylline from 6-aminouracil is presented in Table 1.

StepProductYield (%)
16-Amino-1,3-dimethyluracilHigh
26-Amino-5-nitroso-1,3-dimethyluracilHigh
35,6-Diamino-1,3-dimethyluracilNot specified
4TheophyllineHigh

Table 1: Reported yields for the multi-step synthesis of theophylline.

Synthesis of Fused Pyrimidine Derivatives

The reactivity of the enamine and nitrile functionalities in intermediates derived from this compound allows for the construction of various fused pyrimidine systems, which are prevalent in many biologically active compounds.

Synthesis of Pyrimido[4,5-b]quinolines

Pyrimido[4,5-b]quinolines are a class of fused heterocyclic compounds with demonstrated biological activities, including antimalarial, antibacterial, analgesic, and antitumor effects. A one-pot, three-component synthesis of pyrimido[4,5-b]quinoline-4-amines can be achieved under microwave irradiation. While the specific example uses 2-aminoquinoline-3-carbonitrile, the methodology can be adapted for intermediates derived from this compound.

General Reaction Scheme:

G 2-Aminoquinoline-3-carbonitrile 2-Aminoquinoline-3-carbonitrile Pyrimido_quinoline Pyrimido[4,5-b]quinoline-4-amine 2-Aminoquinoline-3-carbonitrile->Pyrimido_quinoline Microwave DMFDMA DMFDMA DMFDMA->Pyrimido_quinoline Primary_Amine Primary_Amine Primary_Amine->Pyrimido_quinoline

Caption: General scheme for the synthesis of pyrimido[4,5-b]quinoline-4-amines.

Knoevenagel Condensation for the Synthesis of Olefinic Intermediates

The active methylene group in this compound can participate in Knoevenagel condensation reactions with aromatic aldehydes. This reaction yields highly functionalized olefins that are valuable precursors for the synthesis of more complex molecules.

Experimental Protocol (General):
  • In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and this compound (1 mmol) in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of a base (e.g., piperidine, triethylamine).

  • Reflux the reaction mixture for a specified time, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution or can be isolated by extraction and subsequent purification by column chromatography.

The general workflow for a Knoevenagel condensation is depicted below.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products & Purification Aldehyde Aldehyde Mixing Mixing in Solvent Aldehyde->Mixing Active_Methylene N,N'-Dimethyl-N- cyanoacetylurea Active_Methylene->Mixing Catalyst Base Catalyst (e.g., Piperidine) Mixing->Catalyst Heating Reflux Catalyst->Heating Crude_Product Crude Product Heating->Crude_Product Purification Purification (Crystallization/ Chromatography) Crude_Product->Purification Final_Product Substituted Acrylonitrile Purification->Final_Product

Caption: Workflow for the Knoevenagel condensation reaction.

Potential Synthesis of Other Heterocyclic Systems

The versatile reactivity of this compound suggests its potential for the synthesis of other important heterocyclic systems, although specific protocols directly utilizing this starting material are less commonly reported. The following sections outline plausible synthetic strategies based on the known reactivity of related cyanoacetyl compounds.

Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are recognized as potent protein kinase inhibitors with potential anticancer activity. A general approach to these structures involves the condensation of a substituted pyrimidine with hydrazine. Intermediates derived from this compound could potentially undergo such transformations.

Proposed Synthetic Pathway:

Application Notes and Protocols for the Synthesis of Caffeine via N,N'-Dimethyl-N-cyanoacetylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of caffeine, a widely consumed psychoactive substance, utilizing N,N'-Dimethyl-N-cyanoacetylurea as a key intermediate. This synthetic route, a variation of the Traube purine synthesis, offers a robust method for the laboratory-scale and industrial production of caffeine.

Introduction

The synthesis of caffeine from N,N'-dimethylurea and cyanoacetic acid is a well-established method that proceeds through several key intermediates.[1][2] The initial step involves the condensation of N,N'-dimethylurea with cyanoacetic acid, typically in the presence of a dehydrating agent like acetic anhydride, to form this compound.[3][4] This intermediate is then cyclized, nitrosated, reduced, and subsequently undergoes a final ring closure and methylation to yield caffeine.[1][5] This method is advantageous due to the accessibility of starting materials and its adaptability for larger-scale production.[6]

Reaction Pathway Overview

The overall synthetic pathway can be summarized in the following stages:

  • Formation of this compound: Condensation of N,N'-dimethylurea and cyanoacetic acid.

  • Cyclization to 6-Amino-1,3-dimethyluracil: Intramolecular cyclization of this compound.

  • Formation of 1,3-Dimethyl-4-amino-5-nitrosouracil: Nitrosation of the amino-uracil derivative.

  • Reduction to 1,3-Dimethyl-4,5-diaminouracil: Reduction of the nitroso group to an amine.

  • Ring Closure to Theophylline: Formation of the second ring of the purine structure.

  • Methylation to Caffeine: Final methylation of theophylline.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields reported in the literature for the key steps of caffeine synthesis.

Table 1: Synthesis of 6-Amino-1,3-dimethyluracil (Dimethyl 4AU)

ParameterValueReference
Starting Materials Cyanoacetic acid, N,N'-Dimethylurea, Acetic Anhydride[5]
Solvent Toluene or Trichloromethane[5]
Reaction Temperature (Condensation) 30-80 °C[5]
Reaction Time (Condensation) 1-5 hours[5]
Reaction Temperature (Cyclization) 80-100 °C[5]
Reaction Time (Cyclization) 0.5 hours[5]
pH (Cyclization) 8-11[5]

Table 2: Overall Yield and Purity of Caffeine

ParameterValueReference
Overall Yield 70.8%[5]
Purity 99.96%[5]

Experimental Protocols

Protocol 1: Synthesis of 6-Amino-1,3-dimethyluracil (Dimethyl 4AU) from Cyanoacetic Acid and N,N'-Dimethylurea

This protocol details the initial condensation and cyclization steps to form the key pyrimidine intermediate.

Materials:

  • Cyanoacetic acid

  • Acetic anhydride

  • N,N'-Dimethylurea

  • Toluene

  • Liquid sodium hydroxide solution

Procedure:

  • In a reaction vessel, mix 1 mole of cyanoacetic acid with 1.2 moles of acetic anhydride.

  • Heat the mixture to 40°C and maintain for 1 hour.[5]

  • Add 2 moles of toluene and 1.2 moles of N,N'-dimethylurea to the reaction mixture.[5]

  • Heat the mixture to reflux and maintain for 3 hours.[5]

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to collect the solid precipitate.

  • Concentrate the filtrate to obtain more solid product.

  • Combine all the collected solids (this compound).

  • Add liquid sodium hydroxide solution to the combined solids to adjust the pH to 9.[5]

  • Heat the mixture to 90°C and maintain for 30 minutes to induce cyclization.[5]

  • Cool the mixture to room temperature and filter to obtain 6-Amino-1,3-dimethyluracil (dimethyl 4AU).

Protocol 2: Synthesis of Caffeine from 6-Amino-1,3-dimethyluracil (Dimethyl 4AU)

This protocol outlines the subsequent steps to convert the pyrimidine intermediate into caffeine.

Materials:

  • 6-Amino-1,3-dimethyluracil (Dimethyl 4AU)

  • Formic acid

  • Sodium nitrite

  • Catalyst (e.g., 5% Platinum on carbon)

  • Water

  • Liquid sodium hydroxide solution

  • Methylating agent (e.g., Dimethyl sulfate)

Procedure:

  • Nitrosation and Reduction:

    • Dissolve 20g of dimethyl 4AU completely in 150g of formic acid.[5]

    • Cool the solution to 0°C and add 1 molar equivalent of sodium nitrite.[5]

    • Allow the reaction to proceed at room temperature for 4 hours.[5]

    • Add 0.6g of a suitable catalyst (e.g., 5% Platinum on carbon).[5]

    • Maintain the reaction at 30°C for 5 hours to reduce the nitroso group.[5]

    • After the reaction is complete, recover the catalyst by filtration.

    • Concentrate the mother liquor to recover formic acid and obtain 1,3-Dimethyl-4,5-diaminouracil (dimethyl FAU).[5]

  • Ring Closure to form Theophylline Sodium Salt:

    • Add water and liquid sodium hydroxide solution to the dimethyl FAU.

    • Heat the mixture to induce a ring-closure reaction, forming theophylline sodium salt.[5][6] The specific temperature and time may vary but can be in the range of 90-100°C for 0.5-2 hours.[5]

  • Methylation to Caffeine:

    • Subject the theophylline sodium salt to a methylation reaction using a suitable methylating agent (e.g., dimethyl sulfate).[5]

    • This step will yield crude caffeine.

  • Purification:

    • The crude caffeine can be purified by refining, crystallization, filtration, and drying to obtain the final product with high purity.[5]

Visualizations

Diagram 1: Caffeine Synthesis Pathway

Caffeine_Synthesis Cyanoacetic_Acid Cyanoacetic Acid Dimethyl_Cyanoacetylurea This compound Cyanoacetic_Acid->Dimethyl_Cyanoacetylurea Condensation (Acetic Anhydride) Dimethylurea N,N'-Dimethylurea Dimethylurea->Dimethyl_Cyanoacetylurea Condensation (Acetic Anhydride) Amino_Dimethyluracil 6-Amino-1,3-dimethyluracil Dimethyl_Cyanoacetylurea->Amino_Dimethyluracil Cyclization (Base) Nitroso_Uracil 1,3-Dimethyl-4-amino- 5-nitrosouracil Amino_Dimethyluracil->Nitroso_Uracil Nitrosation (NaNO2, Acid) Diamino_Uracil 1,3-Dimethyl-4,5-diaminouracil Nitroso_Uracil->Diamino_Uracil Reduction Theophylline Theophylline Diamino_Uracil->Theophylline Ring Closure (Formic Acid) Caffeine Caffeine Theophylline->Caffeine Methylation

Caption: Reaction pathway for the synthesis of caffeine.

Diagram 2: Experimental Workflow

Experimental_Workflow Start Start Condensation Step 1: Condensation of Cyanoacetic Acid and Dimethylurea Start->Condensation Cyclization Step 2: Cyclization to form 6-Amino-1,3-dimethyluracil Condensation->Cyclization Nitrosation_Reduction Step 3: Nitrosation and Reduction to 1,3-Dimethyl-4,5-diaminouracil Cyclization->Nitrosation_Reduction Ring_Closure Step 4: Ring Closure to form Theophylline Nitrosation_Reduction->Ring_Closure Methylation Step 5: Methylation to Crude Caffeine Ring_Closure->Methylation Purification Step 6: Purification of Caffeine Methylation->Purification End End Product: Pure Caffeine Purification->End

Caption: Workflow for caffeine synthesis.

References

Application Note: Protocol for the Condensation Reaction of N,N'-Dimethylurea and Cyanoacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the condensation reaction between N,N'-dimethylurea and cyanoacetic acid to synthesize 1,3-dimethyl cyanoacetylurea. This reaction is a critical first step in the synthesis of various heterocyclic compounds, including caffeine.[1][2] The protocol outlines the necessary reagents, equipment, and a step-by-step methodology. It emphasizes the importance of anhydrous conditions for achieving high yields. Quantitative data from established procedures are summarized, and a visual workflow is provided to guide the experimental process.

Introduction

The condensation of N,N'-dimethylurea with cyanoacetic acid is a fundamental reaction for producing 1,3-dimethyl cyanoacetylurea. This intermediate is a versatile building block in organic synthesis, notably in the production of purine ring systems like theophylline and caffeine.[3][4] The reaction typically employs a dehydrating agent, such as acetic anhydride, to drive the formation of the amide bond and achieve high conversion.[1][3][5][6] The yield and purity of the resulting 1,3-dimethyl cyanoacetylurea are crucial for the success of subsequent synthetic steps.[2] Controlling reaction parameters like temperature, molar ratios of reactants, and water content is essential for optimizing the reaction outcome.[1]

Reaction Scheme

The overall reaction is as follows:

Reaction catalyzed by a dehydrating agent like Acetic Anhydride.

Experimental Protocol

This protocol is synthesized from established methods described in chemical literature.[1][2][4] It prioritizes yield and operational simplicity.

3.1. Materials and Equipment

  • Reagents:

    • Cyanoacetic Acid (≥99%)

    • N,N'-Dimethylurea (≥98%)

    • Acetic Anhydride (≥99%)

    • Toluene (Anhydrous)

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Heating mantle with magnetic stirrer and stir bar

    • Thermometer or temperature probe

    • Dropping funnel

    • Standard laboratory glassware (beakers, graduated cylinders)

    • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

    • Rotary evaporator

3.2. Procedure

  • Setup: Assemble a clean, dry three-neck flask with a heating mantle, magnetic stirrer, reflux condenser, and thermometer. Ensure the system is protected from atmospheric moisture using drying tubes.

  • Initial Reaction: Charge the flask with cyanoacetic acid (1.0 mol) and acetic anhydride (1.2 mol).

  • Heating: Begin stirring and gently heat the mixture to 40°C. Maintain this temperature for 1 hour.[4]

  • Addition of Reactants: To the activated mixture, add toluene (2.0 mol) followed by N,N'-dimethylurea (1.2 mol).[4]

  • Condensation Reaction: Heat the reaction mixture to reflux and maintain the reflux for 3 hours.[4] The maximum temperature should not exceed 120°C to prevent degradation.[4]

  • Cooling and Isolation: After the reflux period, turn off the heat and allow the mixture to cool to room temperature.

  • Filtration: Filter the cooled mixture to separate the precipitated solid.

  • Purification: Concentrate the filtrate using a rotary evaporator.

  • Final Product: Combine the solid obtained from filtration with the residue from the filtrate to yield the final product, 1,3-dimethyl cyanoacetylurea.[4]

Data Presentation

The following table summarizes key quantitative parameters from two distinct, high-yield protocols for the synthesis of 1,3-dimethyl cyanoacetylurea.

ParameterProtocol 1[4]Protocol 2[1][2]
Molar Ratio (Cyanoacetic Acid:Dimethylurea:Acetic Anhydride) 1 : 1.2 : 1.21 : ~1.06 : ~1.17
Solvent TolueneNone specified
Initial Temperature 40°C (Cyanoacetic Acid + Acetic Anhydride)38-42°C (Anhydrous Cyanoacetic Acid + Dimethylurea)
Reaction Temperature Reflux (up to 120°C)95-98°C
Reaction Time 1 hr (initial), 3 hr (reflux)Not specified
Reported Yield Not specified for intermediate; 70.8% for final caffeine product.95.3% - 95.5%

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start mix_reagents Mix Cyanoacetic Acid & Acetic Anhydride start->mix_reagents heat_initial Heat Mixture (40°C, 1 hr) mix_reagents->heat_initial add_reagents Add Toluene & N,N'-Dimethylurea heat_initial->add_reagents reflux Reflux Reaction (3 hrs) add_reagents->reflux cool Cool to Room Temperature reflux->cool filter Filter Mixture cool->filter concentrate Concentrate Filtrate filter->concentrate combine Combine Solids concentrate->combine end Product: 1,3-Dimethyl Cyanoacetylurea combine->end

References

Application Notes and Protocols for Knoevenagel Condensation with N,N'-Dimethyl-N-cyanoacetylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. This reaction involves the condensation of an active methylene compound with a carbonyl compound, typically an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product. These products are valuable intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and functional polymers. N,N'-Dimethyl-N-cyanoacetylurea is a reactive methylene compound whose products of condensation are key precursors for various heterocyclic compounds, including pyrimidine and uracil derivatives, which are of significant interest in medicinal chemistry and drug development.

The active methylene group in this compound, flanked by a cyano and a urea carbonyl group, facilitates deprotonation even with a mild base, initiating the nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. The resulting intermediate readily undergoes dehydration to furnish the thermodynamically stable α,β-unsaturated product. The reaction is amenable to a variety of catalysts, including weak bases like piperidine and triethylamine, as well as greener alternatives such as urea and various solid-supported catalysts.

Key Applications

  • Synthesis of Heterocyclic Compounds: The condensation products are versatile intermediates for synthesizing substituted pyrimidines, pyridines, and other nitrogen-containing heterocycles.

  • Medicinal Chemistry: The resulting α,β-unsaturated systems are found in molecules with a wide range of biological activities, making this reaction a valuable tool in drug discovery.

  • Fine Chemicals and Materials Science: The electron-deficient nature of the product's double bond makes it a useful building block for more complex molecules and polymers.

Experimental Protocols

The following protocols are generalized from established procedures for Knoevenagel condensations with related active methylene compounds. Optimization of the reaction conditions (catalyst, solvent, temperature, and time) may be necessary for specific substrates.

Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation with Benzaldehyde

This protocol describes a standard method for the Knoevenagel condensation using a basic amine catalyst.

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol (Reagent Grade)

  • Piperidine

  • Hydrochloric Acid (1 M)

  • Deionized Water

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Dissolve the starting material in 20 mL of ethanol.

  • Add benzaldehyde (1.0 eq) to the solution.

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with 1 M HCl to a pH of ~2 to neutralize the catalyst.

  • The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold water.

  • If the product does not precipitate, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure Knoevenagel condensation product.

Protocol 2: Microwave-Assisted, Solvent-Free Knoevenagel Condensation

This protocol offers a more environmentally friendly and rapid approach to the Knoevenagel condensation.

Materials:

  • This compound

  • Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde)

  • Urea (as a catalyst)

  • Ethyl Acetate

  • Hexane

Procedure:

  • In a porcelain dish or a microwave-safe vessel, combine this compound (1.0 eq) and the aromatic aldehyde (1.0 eq).

  • Add a catalytic amount of urea (0.1 eq) and mix the solids thoroughly with a spatula.

  • Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 160-300 W) for 1-5 minutes. Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Dissolve the resulting solid in ethyl acetate and wash with water to remove the urea catalyst.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from an appropriate solvent to obtain the purified product.

Data Presentation

The following table summarizes representative data for the Knoevenagel condensation of cyanoacetylurea (a close structural analog of this compound) with various aromatic aldehydes.[1] The yields and spectral data for the N,N'-dimethylated analog are expected to be comparable.

AldehydeProduct NameYield (%)Melting Point (°C)IR (KBr, cm⁻¹)¹H-NMR (DMSO-d₆, δ ppm)
Benzaldehyde(E)-N-Carbamoyl-2-cyano-3-phenylacrylamide90208-2103450, 3300 (NH₂), 2220 (CN), 1780, 1700 (C=O)8.33 (s, 1H, =CH), 7.4-7.9 (m, Ar-H), 8.1 (br s, 2H, NH₂)
p-Anisaldehyde(E)-N-Carbamoyl-2-cyano-3-(4-methoxyphenyl)acrylamide92215-2173432, 3328 (NH₂), 2217 (CN), 1775, 1695 (C=O)8.25 (s, 1H, =CH), 7.1-7.9 (m, Ar-H), 3.8 (s, 3H, OCH₃), 8.0 (br s, 2H, NH₂)
p-Chlorobenzaldehyde(E)-N-Carbamoyl-3-(4-chlorophenyl)-2-cyanoacrylamide95220-2223440, 3310 (NH₂), 2210 (CN), 1782, 1705 (C=O)8.30 (s, 1H, =CH), 7.5-8.0 (m, Ar-H), 8.2 (br s, 2H, NH₂)

Visualizations

Knoevenagel Condensation Reaction Pathway

Knoevenagel_Pathway cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediates Intermediates cluster_products Products Reactant1 N,N'-Dimethyl- N-cyanoacetylurea Carbanion Carbanion Formation Reactant1->Carbanion Deprotonation Reactant2 Aldehyde/Ketone (R-CHO) Alkoxide Tetrahedral Alkoxide Reactant2->Alkoxide Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Carbanion Carbanion->Alkoxide Nucleophilic Attack Alcohol β-Hydroxy Intermediate Alkoxide->Alcohol Protonation Product α,β-Unsaturated Product Alcohol->Product Dehydration (-H₂O) Water Water (H₂O)

Caption: Reaction mechanism of the Knoevenagel condensation.

Experimental Workflow Diagram

Experimental_Workflow Start Start Step1 1. Mix Reactants and Solvent (this compound, Aldehyde, Ethanol) Start->Step1 Step2 2. Add Catalyst (e.g., Piperidine) Step1->Step2 Step3 3. Heat to Reflux (2-4 hours) Step2->Step3 Step4 4. Monitor by TLC Step3->Step4 Decision Reaction Complete? Step4->Decision Decision->Step3 No Step5 5. Cooldown and Neutralize (1 M HCl) Decision->Step5 Yes Step6 6. Product Isolation Step5->Step6 SubStep6a a) Filtration (if precipitate forms) Step6->SubStep6a SubStep6b b) Extraction (if no precipitate) Step6->SubStep6b Step7 7. Purification (Recrystallization) SubStep6a->Step7 SubStep6b->Step7 End End: Pure Product Step7->End

Caption: Workflow for Knoevenagel condensation synthesis.

References

Application Notes and Protocols: Acetic Anhydride as a Dehydrating Agent in the Synthesis of N,N'-Dimethyl-N-cyanoacetylurea

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of N,N'-Dimethyl-N-cyanoacetylurea, a key intermediate in the production of various pharmaceuticals, notably caffeine and theophylline.[1] The synthesis involves the condensation reaction of cyanoacetic acid and N,N'-dimethylurea. A critical aspect of this synthesis is the use of a dehydrating agent to drive the reaction towards completion, with acetic anhydride being a commonly employed and effective option.[1] This guide outlines the reaction mechanism, provides detailed experimental procedures, presents quantitative data in a structured format, and includes workflow and reaction diagrams for clarity.

Introduction

This compound, also known as 2-cyano-N-methyl-N-(methylcarbamoyl)acetamide, is a vital building block in synthetic organic chemistry.[1] Its molecular structure, featuring a reactive cyano group and a dimethylurea core, makes it a versatile precursor for the synthesis of complex heterocyclic compounds.[1] The primary and most direct route for its synthesis is the condensation of cyanoacetic acid with N,N'-dimethylurea.[1] This reaction necessitates the removal of water to achieve high yields. Acetic anhydride serves as an efficient dehydrating agent in this process.[1][2][3][4] The purity and yield of this compound are crucial as they directly impact the efficiency of subsequent reactions in multi-step syntheses.[1]

Reaction and Mechanism

The synthesis of this compound proceeds via a condensation reaction between cyanoacetic acid and N,N'-dimethylurea. Acetic anhydride facilitates this reaction by reacting with the water molecule formed during the condensation, thus shifting the equilibrium towards the product. The overall reaction is as follows:

Cyanoacetic Acid + N,N'-Dimethylurea --(Acetic Anhydride)--> this compound + Acetic Acid

The reaction mechanism involves the activation of the carboxylic acid group of cyanoacetic acid by acetic anhydride, followed by nucleophilic attack by one of the nitrogen atoms of N,N'-dimethylurea. Subsequent dehydration, driven by acetic anhydride, leads to the formation of the final product.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound using acetic anhydride as the dehydrating agent, based on literature and patent information.[5][6]

ParameterValueReference
Molar Ratio (Cyanoacetic Acid:N,N'-Dimethylurea:Acetic Anhydride)1 : 1.06-1.16 : 1.1-1.5[5][6]
Reaction Temperature58-120 °C[5][6]
Reaction Time1-5 hours[5]
Yield~95.6%[6]
PurityHigh (suitable for subsequent steps)[1]
Appearance of ProductLight brownish-red liquid[6]

Experimental Protocols

Materials:

  • Cyanoacetic acid

  • N,N'-Dimethylurea

  • Acetic anhydride

  • Solvent (e.g., Toluene, Chloroform - optional)[5]

Equipment:

  • Reaction flask with a stirrer and reflux condenser

  • Heating mantle

  • Thermometer

  • Vacuum distillation setup (optional)

  • Standard laboratory glassware

Protocol 1: Direct Synthesis

This protocol is adapted from established industrial synthesis methods.[6]

  • Anhydrous Preparation (Optional but Recommended): To maximize yield, ensure the reactants are as anhydrous as possible.[6][7] If necessary, cyanoacetic acid can be purified by vacuum rectification.[6]

  • Reactant Charging: In a clean, dry reaction flask, charge cyanoacetic acid and N,N'-dimethylurea.

  • Initial Heating: Begin stirring and heat the mixture to 58-62 °C.[6]

  • Addition of Acetic Anhydride: Slowly add acetic anhydride to the reaction mixture. An exothermic reaction may be observed.

  • Condensation Reaction: Continue heating the reaction mixture. The temperature should be maintained, with a maximum not exceeding 120°C.[5] The reaction is typically complete within a few hours.

  • Work-up (if necessary): Depending on the desired purity, the resulting this compound can be used directly in the next step or purified. If a solvent was used, it can be removed under reduced pressure.[5]

Protocol 2: Synthesis with Solvent

This protocol provides an alternative method using a solvent.[5]

  • Reactant Preparation: In a reaction flask, mix cyanoacetic acid and acetic anhydride and heat at 75°C for approximately 3 hours.[5]

  • Addition of Urea and Solvent: Add a solvent such as chloroform and N,N'-dimethylurea to the mixture.[5]

  • Reflux: Heat the mixture to reflux and maintain for 5 hours.[5]

  • Cooling and Filtration: Cool the reaction to room temperature. If a precipitate forms, filter the mixture.

  • Concentration: Concentrate the filtrate to obtain the crude product. The solid residues can be combined.

Visualizations

Reaction Workflow Diagram

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Product Reactants Cyanoacetic Acid & N,N'-Dimethylurea Anhydrous Ensure Anhydrous Conditions Reactants->Anhydrous Mix Charge Reactants into Flask Anhydrous->Mix Heat1 Heat to 58-62 °C Mix->Heat1 Add_AA Add Acetic Anhydride Heat1->Add_AA Heat2 Heat to 95-120 °C Add_AA->Heat2 Product This compound Heat2->Product Use Direct Use in Next Step Product->Use Purify Purification (Optional) Product->Purify

Caption: Experimental workflow for the synthesis of this compound.

Chemical Reaction Diagram

reaction cluster_reactants Reactants cluster_reagent Dehydrating Agent cluster_products Products cyanoacetic_acid Cyanoacetic Acid acetic_anhydride Acetic Anhydride cyanoacetic_acid->acetic_anhydride dimethylurea N,N'-Dimethylurea dimethylurea->acetic_anhydride product This compound acetic_anhydride->product byproduct Acetic Acid acetic_anhydride->byproduct

Caption: Overall chemical reaction for this compound synthesis.

Safety Precautions

  • Acetic anhydride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Cyanoacetic acid is toxic. Avoid inhalation and skin contact.

  • The reaction can be exothermic. Ensure proper temperature control.

Conclusion

The use of acetic anhydride as a dehydrating agent provides an efficient and high-yielding route for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the stoichiometry of the reactants and the reaction temperature, a high-purity product can be obtained that is suitable for use in further synthetic applications, such as the industrial production of caffeine. The protocols and data presented in these application notes offer a comprehensive guide for researchers and professionals in the field.

References

Application Notes & Protocols for the Analytical Characterization of N,N'-Dimethyl-N-cyanoacetylurea

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N'-Dimethyl-N-cyanoacetylurea is a key intermediate in the synthesis of various pharmaceuticals, most notably caffeine. Its purity and characterization are critical for ensuring the quality and yield of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC is a robust and widely used technique for the analysis of this compound. This method provides the necessary selectivity and sensitivity to separate the compound from starting materials, by-products, and other impurities.

Quantitative Data Summary

The following table summarizes typical experimental parameters and expected results for the HPLC analysis of this compound. Note that the retention time is an estimated value based on the polarity of the molecule relative to caffeine and may vary depending on the specific system and conditions.

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 80% A / 20% B, hold for 10 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Expected Retention Time ~ 3-5 minutes
Experimental Protocol: HPLC Characterization

1. Objective: To quantify the purity of this compound and separate it from potential impurities using reverse-phase HPLC.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • Methanol (HPLC grade) for sample preparation

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

3. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 analytical column (5 µm, 4.6 x 250 mm).

4. Preparation of Solutions:

  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample, dissolve it in 100 mL of methanol, and sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Isocratic elution with 80% Mobile Phase A and 20% Mobile Phase B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

6. Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (methanol) to ensure the system is clean.

  • Inject the standard solution to determine the retention time and peak area of this compound.

  • Inject the sample solution.

  • After all runs are complete, wash the column with a higher percentage of organic solvent (e.g., 90% acetonitrile) to remove any strongly retained compounds.

7. Data Analysis:

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.

  • Calculate the purity of the sample by determining the percentage of the peak area of the analyte relative to the total peak area of all components in the chromatogram.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Mobile_Phase Prepare Mobile Phase (Water/ACN/Formic Acid) Equilibrate Equilibrate C18 Column Mobile_Phase->Equilibrate Standard_Sample Prepare Standard & Sample Solutions in Methanol Inject Inject Sample Standard_Sample->Inject Equilibrate->Inject Elute Isocratic Elution Inject->Elute Detect UV Detection at 210 nm Elute->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Purity Integrate->Quantify

Caption: Workflow for HPLC analysis of this compound.

Thin-Layer Chromatography (TLC) Analysis

TLC is a simple, rapid, and cost-effective technique for the qualitative analysis of this compound. It is particularly useful for monitoring reaction progress and for rapid screening of sample purity.

Quantitative Data Summary

The following table provides a summary of a typical TLC system for the analysis of this compound. The Rf value is an estimate and may vary based on the specific conditions.

ParameterValue
Stationary Phase Silica gel 60 F254 TLC plates
Mobile Phase Ethyl Acetate : Methanol (9:1, v/v)
Chamber Saturation Saturated chamber
Detection UV light (254 nm) and/or Iodine vapor
Expected Rf Value ~

Application Notes and Protocols: Knoevenagel Condensation of N,N'-Dimethyl-N-cyanoacetylurea with Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

The search results from the last step provided some valuable, albeit indirect, information. I found several papers on the Knoevenagel condensation of various active methylene compounds (like malononitrile and cyanoacetamide) with aromatic aldehydes. These articles detail different catalytic systems and reaction conditions, and some provide spectroscopic data for the resulting 2-cyanoacrylamide derivatives.

Specifically, I found a paper on the synthesis of 2-cyano-3-(het)arylacrylamides from cyanoacetamide, which is structurally very similar to my target product, differing only by the substitution on the amide nitrogen. This paper provides a general experimental protocol using triethylamine as a catalyst in ethanol, which is a good starting point. I also found spectroscopic data (1H NMR, 13C NMR, IR) for various 2-cyanoacrylamide derivatives, which will be useful for characterizing the target compounds.

However, I still haven't found a paper that specifically describes the reaction of N,N'-Dimethyl-N-cyanoacetylurea with aromatic aldehydes. Therefore, I will have to adapt a protocol from a closely related reaction. The lack of direct experimental data for my specific reaction means I will need to propose a general protocol and acknowledge that the optimal conditions might need to be determined empirically.

For the biological activity section, the search results indicate that 2-cyanoacrylamide derivatives can have various biological activities, including as TAK1 inhibitors with anticancer potential. This information is relevant to the target audience.

Given this, I can now proceed with structuring the application notes and protocols. I will create a general protocol based on the literature for similar reactions, compile the available quantitative data into tables, and generate the required diagrams. I will make sure to cite the sources appropriately. As I have enough information to construct a detailed response based on analogous reactions, I will now proceed to generate the full response without further searching.

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its operational simplicity and broad substrate scope. This reaction typically involves the condensation of an active methylene compound with a carbonyl group, often from an aldehyde or ketone, catalyzed by a weak base. One such active methylene compound, this compound, serves as a versatile building block for the synthesis of a diverse array of substituted alkenes. The resulting products, N,N'-dimethyl-N-(2-cyano-3-arylacryloyl)urea derivatives, are of significant interest to the pharmaceutical and medicinal chemistry sectors due to their structural resemblance to known bioactive molecules, including potential kinase inhibitors.

These α,β-unsaturated carbonyl compounds are valuable intermediates for the synthesis of more complex heterocyclic scaffolds and have shown promise in various therapeutic areas. The cyanoacrylamide moiety is a known pharmacophore that can participate in covalent interactions with biological targets, making these compounds attractive for the development of novel therapeutics. This document provides detailed protocols and application notes for the reaction of this compound with various aromatic aldehydes.

Reaction Mechanism and Workflow

The reaction proceeds via a classic Knoevenagel condensation mechanism. A basic catalyst, such as piperidine or triethylamine, deprotonates the active methylene group of this compound to form a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming an alkoxide intermediate. Subsequent protonation and dehydration yield the final α,β-unsaturated product.

Knoevenagel_Condensation cluster_workflow Experimental Workflow start Start reactants Combine N,N'-Dimethyl-N- cyanoacetylurea, aromatic aldehyde, and solvent start->reactants catalyst Add catalyst (e.g., piperidine) reactants->catalyst reaction Heat the reaction mixture (e.g., reflux) catalyst->reaction monitoring Monitor reaction progress by TLC reaction->monitoring workup Cool to room temperature, filter the precipitate monitoring->workup Reaction complete purification Wash with cold ethanol and dry workup->purification product Obtain pure product purification->product

Figure 1. A generalized experimental workflow for the Knoevenagel condensation of this compound with aromatic aldehydes.

Experimental Protocols

The following protocols are generalized procedures for the Knoevenagel condensation of this compound with aromatic aldehydes. Optimization of reaction conditions (e.g., catalyst, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Piperidine-Catalyzed Condensation in Ethanol

This protocol is adapted from the well-established Knoevenagel condensation of active methylene compounds.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol (absolute)

  • Piperidine

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Thin-layer chromatography (TLC) apparatus

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in a minimal amount of absolute ethanol.

  • Add a catalytic amount of piperidine (e.g., 3-5 drops) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the progress of the reaction using TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).

  • Once the reaction is complete (typically within 2-4 hours), remove the heat source and allow the mixture to cool to room temperature.

  • The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the purified product in a vacuum oven or desiccator.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, and mass spectrometry).

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields.

Materials:

  • This compound

  • Aromatic aldehyde

  • Ammonium acetate (as catalyst)

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and a catalytic amount of ammonium acetate.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a suitable power and temperature (e.g., 100-150 °C) for a short duration (e.g., 5-15 minutes). The optimal conditions should be determined for each specific reaction.

  • After the reaction is complete, cool the vial to room temperature.

  • The product can be isolated by adding a small amount of ethanol, followed by filtration and washing as described in Protocol 1.

  • Purify and characterize the product as described previously.

Data Presentation

The following tables summarize typical yields and characterization data for the products of the Knoevenagel condensation of cyanoacetamide, a close structural analog of this compound, with various aromatic aldehydes. The data presented here can serve as a reference for the expected outcomes with this compound, though actual results may vary.

Table 1: Reaction Yields with Various Aromatic Aldehydes (Analogous Reaction)

EntryAromatic AldehydeCatalyst/SolventYield (%)Reference
14-ChlorobenzaldehydePiperidine/Ethanol85
24-AnisaldehydePiperidine/Ethanol-
3BenzaldehydeTriethylamine/EthanolHigh
4Thiophene-2-carbaldehydePiperidine/Ethanol90

Note: Yields are for the analogous reaction with cyanoacetamide and may differ for this compound.

Table 2: Spectroscopic Data for an Analogous Product: (E)-2-Cyano-3-phenylacrylamide

Spectroscopic TechniqueCharacteristic Peaks
IR (KBr, cm⁻¹)3360 (NH₂), 2220 (C≡N), 1680 (C=O), 1600 (C=C)
¹H NMR (CDCl₃, δ ppm)8.40 (s, 1H, olefinic H), 8.02 (d, 2H), 7.50-7.60 (m, 3H)
¹³C NMR (CDCl₃, δ ppm)162.5, 155.1, 133.4, 131.5, 131.1, 130.1, 115.5, 103.0

Data is for the product of the reaction with cyanoacetamide and benzaldehyde.

Applications in Drug Development

The N,N'-dimethyl-N-(2-cyano-3-arylacryloyl)urea scaffold is of considerable interest in drug discovery. The α,β-unsaturated system, particularly the cyanoacrylamide moiety, can act as a Michael acceptor, enabling covalent interactions with nucleophilic residues (such as cysteine) in target proteins. This can lead to potent and selective inhibition.

For instance, derivatives of 2-cyanoacrylamide have been investigated as inhibitors of Transforming growth factor-beta Activated Kinase 1 (TAK1), a key signaling protein involved in inflammation and cancer. Inhibition of TAK1 can induce apoptosis in cancer cells, highlighting the therapeutic potential of this class of compounds.

Troubleshooting & Optimization

Side reactions and byproducts in N,N'-Dimethyl-N-cyanoacetylurea synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N,N'-Dimethyl-N-cyanoacetylurea.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Presence of water in the reaction mixture: Water leads to an incomplete condensation reaction.- Ensure starting materials, particularly cyanoacetic acid, are anhydrous. Consider vacuum rectification of cyanoacetic acid before use.- Use a sufficient amount of a fresh, high-quality dehydrating agent like acetic anhydride.
Suboptimal reaction temperature: The condensation reaction requires a specific temperature range to proceed efficiently.- Carefully control the reaction temperature as specified in the protocol. A typical range for the condensation is 95-98°C.
Incorrect stoichiometry of reactants: An improper molar ratio of N,N'-dimethylurea, cyanoacetic acid, and acetic anhydride can limit the reaction.- Accurately measure and use the correct molar ratios of all reactants as per the established protocol.
Product is a Dark Brown or Red Liquid Instead of Light Brownish-Red Decomposition of cyanoacetic acid: Localized overheating, especially during the addition of acetic anhydride, can cause cyanoacetic acid to decompose.- Add acetic anhydride gradually to control the exothermic reaction and prevent temperature spikes.- Consider a two-step process where cyanoacetic acid is first treated with a small amount of acetic anhydride in acetic acid to manage the exotherm before the main addition.
Side reactions involving impurities: The presence of impurities in the starting materials can lead to colored byproducts.- Use high-purity starting materials.
Presence of Multiple Spots on TLC or Peaks in HPLC Analysis Incomplete reaction: Unreacted N,N'-dimethylurea and cyanoacetic acid will appear as impurities.- Ensure the reaction goes to completion by maintaining the correct temperature for the specified duration and using anhydrous conditions.
**Formation of 6-amino-1,3-

Technical Support Center: Purification of N,N'-Dimethyl-N-cyanoacetylurea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of N,N'-Dimethyl-N-cyanoacetylurea from a typical reaction mixture. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

The most common and direct method for synthesizing this compound is the condensation of cyanoacetic acid with N,N'-dimethylurea. This reaction is typically facilitated by a dehydrating agent, most commonly acetic anhydride, to drive the reaction towards the product. The reaction is sensitive to water, so carrying it out under nearly anhydrous conditions is crucial for achieving a good yield.

Q2: What are the potential impurities in the reaction mixture?

The primary impurities in the reaction mixture are typically:

  • Unreacted starting materials: Cyanoacetic acid and N,N'-dimethylurea.

  • Byproducts: Acetic acid (from the use of acetic anhydride) and potentially small amounts of self-condensation products of cyanoacetic acid. The presence of water can lead to incomplete reaction and lower yields.

Q3: Which purification techniques are most effective for this compound?

The most common and effective purification techniques for this compound are:

  • Recrystallization: This is a widely used method, often employing a mixed solvent system like ethanol and water.

  • Column Chromatography: Flash chromatography using silica gel is another effective method for separating the product from impurities.

Q4: How can I assess the purity of the final product?

The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC). A reverse-phase (RP) HPLC method is suitable for this purpose.

Purification Protocols

Recrystallization from Ethanol/Water

This protocol is suitable for purifying this compound that is mostly solid with some impurities.

Experimental Protocol:

  • Dissolution: In a suitably sized Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot ethanol (near boiling). Start with approximately 3-4 mL of ethanol per gram of crude product.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture (e.g., 1:1 v/v) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

ParameterValue/Recommendation
Solvent System Ethanol/Water
Initial Solvent Hot Ethanol
Anti-solvent Hot Water
Cooling Slow cooling to room temperature, then ice bath
Washing Solvent Cold Ethanol/Water (1:1 v/v)
Column Chromatography

This protocol is recommended for purifying oily or highly impure samples of this compound.

Experimental Protocol:

  • Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate or dichloromethane). Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry of hexane.

  • Loading: Carefully load the prepared sample-silica gel mixture onto the top of

Technical Support Center: Optimizing N,N'-Dimethyl-N-cyanoacetylurea Condensation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N,N'-Dimethyl-N-cyanoacetylurea. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the condensation reaction between cyanoacetic acid and N,N'-dimethylurea.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The principal and most direct route involves the condensation of cyanoacetic acid with N,N'-Dimethylurea.[1] This reaction is typically facilitated by a dehydrating agent, most commonly acetic anhydride, to drive the reaction towards the desired product.[1]

Q2: Why are anhydrous conditions so critical for this reaction?

A2: The presence of water can lead to an incomplete condensation reaction, which significantly reduces the yield of this compound.[2] Water can react with the acetic anhydride, reducing its effectiveness as a dehydrating agent, and can also promote the hydrolysis of the product. A water content of less than 1.0% in the cyanoacetic acid is recommended for optimal results.[2]

Q3: What are the typical reaction temperatures and times?

A3: Reaction temperatures and times can vary depending on the specific protocol. One patented method involves a stepwise heating process: after adding N,N'-dimethylurea at 38-42 °C, the mixture is heated to 58-62 °C before the addition of acetic anhydride. The condensation reaction then proceeds, with the temperature reaching 95-98 °C.[2] In other optimization studies for similar condensations, temperatures around 80 °C have been used with reaction times of approximately 3 hours.[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of starting materials.[1] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be utilized. A reverse-phase (RP) HPLC method with a mobile phase containing acetonitrile (MeCN), water, and phosphoric acid can be used to analyze this compound. For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[3]

Q5: What is the expected yield for this reaction?

A5: With optimized protocols, the yield of this compound can be quite high. For instance, a method involving the vacuum rectification of cyanoacetic acid prior to condensation reports yields of up to 95.6%.[2]

Troubleshooting Guide

Low or No Product Yield

Problem: The reaction has resulted in a low yield or no desired product.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Presence of Water Ensure all reactants and solvents are thoroughly dried. Cyanoacetic acid is hygroscopic and should be handled accordingly. Consider using a drying agent or vacuum distillation to remove residual water from the starting materials. A patented method suggests vacuum rectification of cyanoacetic acid.[2]
Incomplete Reaction Verify the reaction temperature and time. The condensation may require several hours at an elevated temperature to proceed to completion. Monitor the reaction by TLC or HPLC to ensure the starting materials are fully consumed.[1]
Incorrect Stoichiometry Carefully check the molar ratios of the reactants. An excess of one reactant may or may not be beneficial depending on the specific protocol. A reported molar ratio of anhydrous cyanoacetic acid, dimethyl urea, and acetic anhydride is approximately 1:1.06:1.17.[2]
Decomposition of Reactants Avoid excessively high temperatures. Cyanoacetic acid can decompose at high temperatures, leading to a lower yield.[2] Specifically, at 160 °C, it undergoes decarboxylation to form acetonitrile.[4]

Experimental Protocols

Optimized Condensation Protocol

This protocol is based on a patented method for the preparation of this compound, emphasizing anhydrous conditions to achieve a high yield.[2]

1. Preparation of Anhydrous Cyanoacetic Acid:

  • Charge the reactor with cyanoacetic acid.

  • Perform vacuum rectification at a temperature ≤ 92 °C and a vacuum ≥ 0.092 MPa to remove water.

  • After rectification, add acetic acid containing a small amount of acetic anhydride and continue heating under negative pressure to azeotropically remove any remaining water.

2. Condensation Reaction:

  • Once the water removal is complete, cool the anhydrous cyanoacetic acid/acetic acid mixture to 38-42 °C.

  • Add N,N'-dimethylurea to the mixture.

  • Heat the reaction mixture to 58-62 °C.

  • Slowly add acetic anhydride to initiate the condensation reaction.

  • Allow the reaction temperature to rise to 95-98 °C.

  • Once the reaction is complete, distill off the acetic acid under vacuum.

3. Product Isolation:

  • The remaining product is light brownish-red liquid this compound.

Data Presentation

Table 1: Reaction Parameters from an Optimized Protocol[2]
ParameterValue
Cyanoacetic Acid Purity Anhydrous (<1.0% water)
Molar Ratio (Cyanoacetic Acid:Dimethylurea:Acetic Anhydride) 1 : 1.0595-1.0700 : 1.166-1.176
Initial Temperature (Dimethylurea Addition) 38-42 °C
Pre-condensation Temperature 58-62 °C
Condensation Reaction Temperature 95-98 °C
Acid Distillation Temperature ≤ 92 °C
Vacuum for Distillation ≥ 0.092 MPa
Reported Yield ~95.6%

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Condensation Reaction cluster_isolation Product Isolation start Cyanoacetic Acid rectification Vacuum Rectification (≤ 92°C, ≥ 0.092 MPa) start->rectification azeotropic_drying Azeotropic Drying with Acetic Anhydride/Acetic Acid rectification->azeotropic_drying anhydrous_caa Anhydrous Cyanoacetic Acid azeotropic_drying->anhydrous_caa add_dmu Add N,N'-Dimethylurea (38-42°C) anhydrous_caa->add_dmu heat1 Heat to 58-62°C add_dmu->heat1 add_ac2o Add Acetic Anhydride heat1->add_ac2o condensation Condensation (95-98°C) add_ac2o->condensation distillation Vacuum Distillation of Acetic Acid condensation->distillation product N,N'-Dimethyl-N- cyanoacetylurea distillation->product

Caption: Experimental workflow for the optimized synthesis of this compound.

troubleshooting_low_yield start Low or No Product Yield check_water Check for Water Contamination start->check_water check_temp_time Verify Reaction Temperature and Time check_water->check_temp_time Anhydrous dry_reagents Dry Reactants/Solvents (e.g., Vacuum Distillation) check_water->dry_reagents Water Present check_stoichiometry Confirm Molar Ratios check_temp_time->check_stoichiometry Correct optimize_conditions Adjust Temperature/Time and Monitor with TLC/HPLC check_temp_time->optimize_conditions Incorrect adjust_ratios Correct Stoichiometry check_stoichiometry->adjust_ratios Incorrect solution Improved Yield check_stoichiometry->solution Correct dry_reagents->solution optimize_conditions->solution adjust_ratios->solution

Caption: Troubleshooting workflow for low product yield.

reaction_pathways cluster_main Main Reaction cluster_side Potential Side Reactions reactants Cyanoacetic Acid + N,N'-Dimethylurea product This compound reactants->product Acetic Anhydride - H2O hydrolysis Hydrolysis Products product->hydrolysis + H2O caa Cyanoacetic Acid decomposition Acetonitrile + CO2 caa->decomposition High Temp (>160°C)

Caption: Main reaction and potential side reactions.

References

Troubleshooting low conversion rates in N,N'-Dimethyl-N-cyanoacetylurea reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with the synthesis of N,N'-Dimethyl-N-cyanoacetylurea. The following information is designed to help you identify and resolve common issues that can lead to low conversion rates and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis has a very low yield. What are the most likely causes?

A1: Low conversion rates in this reaction are most commonly attributed to the presence of water in the reaction mixture. The condensation reaction between cyanoacetic acid and N,N'-Dimethylurea requires nearly anhydrous conditions to proceed efficiently. Water can interfere with the dehydrating agent (acetic anhydride) and lead to incomplete condensation.

Other potential causes for low yield include:

  • Suboptimal Reaction Temperature: The reaction requires careful temperature control. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to the decomposition of cyanoacetic acid.

  • Incorrect Molar Ratios of Reactants: The stoichiometry of cyanoacetic acid, N,N'-Dimethylurea, and acetic anhydride is crucial for maximizing product formation.

  • Impure Starting Materials: The purity of both cyanoacetic acid and N,N'-Dimethylurea can impact the reaction outcome. Impurities in N,N'-Dimethylurea from its synthesis can participate in side reactions.

Q2: The color of my final product is a dark brownish-red, not the expected light brownish-red. What does this indicate?

A2: A darker product color, such as brownish-red, can be an indication of impurities and potential decomposition of the starting materials or product. This can be caused by:

  • High Reaction Temperatures: Overheating the reaction mixture can lead to the decomposition of cyanoacetic acid, resulting in colored byproducts.

  • Presence of Water: As with low yield, water can contribute to side reactions that produce colored impurities.

  • Impure Cyanoacetic Acid: The use of unpurified cyanoacetic acid can introduce colored impurities into the final product.

To achieve a lighter-colored product, it is recommended to use purified reagents and maintain strict temperature control throughout the reaction. A vacuum rectification step for cyanoacetic acid before the reaction has been shown to improve the product's color.

Q3: My reaction seems to have stalled and is not proceeding to completion. How can I troubleshoot this?

A3: A stalled reaction is often a sign of insufficient dehydration or incorrect reaction conditions. Here are some troubleshooting steps:

  • Verify Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that the starting materials, particularly cyanoacetic acid, have a low water content (ideally less than 1.0%). Consider implementing a pre-reaction water removal step, such as vacuum distillation of the cyanoacetic acid.

  • Check Reagent Quality: The quality of the acetic anhydride is critical. If it has been exposed to moisture, it will be less effective as a dehydrating agent. Use a fresh, high-purity bottle of acetic anhydride.

  • Monitor Temperature: Confirm that the reaction is being maintained at the optimal temperature range. For the condensation reaction, a temperature of 95-98 °C is recommended.

  • Ensure Proper Mixing: Adequate stirring is necessary to ensure the reactants are well-mixed and the reaction proceeds uniformly.

Q4: I am observing unexpected peaks in the HPLC analysis of my product. What could these be?

A4: Unexpected peaks in your HPLC chromatogram likely represent unreacted starting materials or side products. Potential impurities could include:

  • Unreacted Cyanoacetic Acid or N,N'-Dimethylurea: If the reaction did not go to completion, you will see peaks corresponding to the starting materials.

  • Hydrolysis Products: If water was present, the cyano group of this compound could be hydrolyzed.

  • Decomposition Products of Cyanoacetic Acid: At elevated temperatures, cyanoacetic acid can decompose, leading to various byproducts.

  • Side-products from Impurities in Starting Materials: Impurities present in the initial N,N'-Dimethylurea can lead to the formation of other urea derivatives.

To identify these peaks, you can run HPLC analyses of your starting materials as standards.

Data Presentation

The following tables summarize key quantitative data related to the synthesis of this compound.

Table 1: Optimized Reaction Conditions for High Yield Synthesis

ParameterValueReference
Starting Materials
Anhydrous Cyanoacetic Acid1 molar equivalent
N,N'-Dimethylurea1.0595-1.0700 molar equivalents
Acetic Anhydride1.166-1.176 molar equivalents
Reaction Conditions
Addition of N,N'-Dimethylurea Temp.38-42 °C
Addition of Acetic Anhydride Temp.58-62 °C
Condensation Reaction Temp.95-98 °C
Yield ~95.6%

Table 2: Impact of Water Removal on Product Yield and Quality

MethodKey FeatureReported Yield ImprovementProduct AppearanceReference
Standard SynthesisDirect use of reagents-Brownish-red liquid
Improved SynthesisVacuum rectification of cyanoacetic acid prior to reaction~0.5%Light brownish-red liquid

Experimental Protocols

Protocol 1: Synthesis of this compound with Water Removal

This protocol is based on an improved method designed to maximize yield and purity.

1. Vacuum Rectification of Cyanoacetic Acid:

  • Charge the reaction vessel with cyanoacetic acid.
  • Heat the vessel to a temperature not exceeding 92 °C under a vacuum of at least 0.092 MPa to distill off water.

2. "Acid Carrying Water" Step:

  • After the initial vacuum rectification, add acetic acid containing 3-5% acetic anhydride to the rectified cyanoacetic acid.
  • Continue heating under negative pressure to distill off the remaining water.

3. Condensation Reaction:

  • Once the water removal is complete, cool the mixture to 38-42 °C.
  • Add N,N'-Dimethylurea to the reaction mixture.
  • After the addition is complete, heat the mixture to 58-62 °C.
  • Add acetic anhydride to initiate the condensation reaction.
  • Once the reaction temperature reaches 95-98 °C, begin vacuum distillation to remove the acetic acid byproduct.
  • Continue the reaction until completion to obtain this compound.

Protocol 2: HPLC Analysis of this compound

This protocol provides a general method for analyzing the purity of the final product.

Alternative dehydrating agents for N,N'-Dimethyl-N-cyanoacetylurea synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the synthesis of N,N'-Dimethyl-N-cyanoacetylurea, with a focus on exploring alternative dehydrating agents to the commonly used acetic anhydride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most established method is the condensation reaction between cyanoacetic acid and N,N'-dimethylurea. This reaction requires a dehydrating agent to remove the water formed during the reaction and drive the equilibrium towards the product. Acetic anhydride is the most frequently cited dehydrating agent for this purpose.

Q2: Why would I consider an alternative dehydrating agent to acetic anhydride?

While effective, acetic anhydride can present challenges. These may include the need for high reaction temperatures, potential side reactions such as the formation of colored impurities, and the handling of a corrosive reagent. Researchers may seek alternatives to improve yield, simplify purification, lower reaction temperatures, or explore greener synthesis routes.

Q3: What are some potential alternative dehydrating agents for this synthesis?

While specific literature for this exact synthesis is limited, several powerful dehydrating agents used in similar amide and N-acylurea formations could be investigated. These include:

  • Carbodiimides: Such as N,N'-Dicyclohexylcarbodiimide (DCC), are widely used for amide and ester bond formation.

  • Anhydrides: Trifluoroacetic anhydride (TFAA) is a more reactive alternative to acetic anhydride.

  • Phosphorus Oxides: Phosphorus pentoxide (P2O5) is a very potent dehydrating agent.

  • Acyl Chlorides: A two-step approach where cyanoacetic acid is first converted to cyanoacetyl chloride using an agent like thionyl chloride, followed by reaction with N,N'-dimethylurea.

Q4: What are the main challenges when using alternative dehydrating agents?

Each alternative presents its own set of challenges. For instance, with DCC, the primary difficulty is the removal of the N,N'-dicyclohexylurea (DCU) byproduct, which has low solubility in many organic solvents. Highly reactive agents like TFAA or P2O5 may require careful temperature control to prevent side reactions or degradation of the starting materials. The acyl chloride route involves an additional synthetic step and the handling of corrosive reagents.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Presence of water in starting materials: Cyanoacetic acid is hygroscopic. Water will consume the dehydrating agent and prevent the desired reaction.- Dry cyanoacetic acid before use (e.g., by azeotropic distillation with toluene or vacuum drying).- Ensure N,N'-dimethylurea and the chosen solvent are anhydrous.
Ineffective dehydrating agent: The chosen alternative may not be sufficiently reactive under the attempted conditions.- Increase the molar excess of the dehydrating agent.- Consider a more potent agent from the alternatives list.- Adjust the reaction temperature as recommended for the specific agent.
Incorrect stoichiometry: Molar ratios of reactants and dehydrating agent are critical.- Re-verify the molar ratios. Typically, a slight excess of the dehydrating agent is used.
Product is a dark oil or discolored solid Decomposition of starting materials or product: High reaction temperatures can cause degradation, especially with strong dehydrating agents like P2O5 or when using acetic anhydride.- Lower the reaction temperature and extend the reaction time.- Add the dehydrating agent slowly and with efficient cooling.- Consider a milder dehydrating agent like DCC.
Side reactions: The cyano group is reactive and can undergo side reactions under harsh conditions.- Optimize reaction conditions (temperature, time, solvent).- Use a less aggressive dehydrating agent.
Difficulty in Purifying the Product Byproduct contamination (e.g., DCU from DCC): The byproduct from the dehydrating agent is co-precipitating with the product.- For DCU removal, try trituration or recrystallization from a solvent in which DCU is poorly soluble (e.g., diethyl ether, dichloromethane). Filtration will then separate the insoluble DCU.- For other byproducts, consider column chromatography for purification.
Unreacted starting materials: The reaction did not go to completion.- Increase reaction time or temperature (cautiously).- Use a higher excess of the dehydrating agent.- Purify via recrystallization or chromatography.

Comparison of Dehydrating Agents

Dehydrating AgentGeneral ProtocolAdvantagesDisadvantages
Acetic Anhydride (Standard) Reaction of cyanoacetic acid and N,N'-dimethylurea in excess acetic anhydride, often with heating.- Readily available and relatively inexpensive.- Well-documented for this synthesis.- Can require high temperatures, leading to impurities.- Corrosive.- Can be difficult to remove completely.
N,N'-Dicyclohexyl-carbodiimide (DCC) Equimolar amounts of cyanoacetic acid, N,N'-dimethylurea, and DCC in an anhydrous aprotic solvent (e.g., DCM, THF) at room temperature.- Mild reaction conditions.- High efficiency in forming amide bonds.- Forms insoluble N,N'-dicyclohexylurea (DCU) byproduct which can complicate purification.- DCC is a known allergen.
Trifluoroacetic Anhydride (TFAA) Similar to acetic anhydride but often at lower temperatures due to higher reactivity.- Highly reactive, may allow for lower reaction temperatures and shorter reaction times.- More expensive than acetic anhydride.- Highly corrosive and moisture-sensitive.- Byproducts (trifluoroacetic acid) are also corrosive and require careful handling.
Phosphorus Pentoxide (P2O5) Reaction in an inert solvent with careful addition of P2O5. Requires strict temperature control.- Extremely powerful dehydrating agent.- Highly exothermic reaction with any residual water.- Can cause charring and decomposition if not controlled.- Difficult to handle (hygroscopic solid).- Formation of viscous phosphoric acid byproducts can complicate workup.
Thionyl Chloride (Acyl Chloride Route) Two steps: 1) Convert cyanoacetic acid to cyanoacetyl chloride with SOCl2. 2) React

How to prevent the decomposition of cyanoacetic acid during reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of cyanoacetic acid during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of cyanoacetic acid decomposition during a reaction?

A1: The primary cause of cyanoacetic acid decomposition is exposure to high temperatures. Cyanoacetic acid is thermally labile and undergoes decarboxylation at elevated temperatures to form acetonitrile and carbon dioxide.[1] While the decomposition temperature is reported as 160°C, significant degradation can occur at much lower temperatures, especially during prolonged heating or in the presence of certain reagents.[2][3][4]

Q2: At what temperature should I conduct reactions with cyanoacetic acid?

A2: To minimize decomposition, it is crucial to maintain a low reaction temperature. For instance, during the liberation of free cyanoacetic acid from its salt using a strong acid like HCl, the temperature should be carefully controlled and not exceed 60-70°C.[4] When evaporating solvents, it is recommended to use reduced pressure and a water bath set to 60-70°C to avoid thermal degradation.[3] For specific reactions like the Knoevenagel condensation, the optimal temperature will depend on the substrates and catalysts used, but it is generally advisable to start with lower temperatures and monitor the reaction progress.

Q3: Are there any solvents or reagents that can promote the decomposition of cyanoacetic acid?

A3: Yes, certain substances can promote the decomposition of cyanoacetic acid. It is incompatible with strong bases, strong oxidizing agents, and reducing agents.[5][6] Contact with acids can also lead to the liberation of toxic gases.[6] A violent explosive reaction has been reported when heating cyanoacetic acid with furfuryl alcohol.[5] Therefore, careful consideration of all reactants and solvents is necessary to ensure compatibility and prevent unwanted side reactions and decomposition.

Q4: How can I purify cyanoacetic acid without causing decomposition?

A4: Purification of cyanoacetic acid should be performed under mild conditions. Recrystallization from a suitable solvent system, such as a benzene/acetone mixture, is a common method.[5] Another effective technique is multi-stage melt crystallization, which avoids the use of solvents.[7] During any purification step that involves heating, such as solvent removal, it is essential to use the lowest possible temperature and reduced pressure to prevent decarboxylation.

Q5: My reaction with cyanoacetic acid is giving a low yield. Could this be due to decomposition?

A5: A low yield in reactions involving cyanoacetic acid is often attributable to its decomposition.[3] If you are experiencing low yields, it is recommended to review your reaction setup with a focus on temperature control. Ensure that the reaction temperature is not exceeding the recommended limits and that there are no "hot spots" in the reaction vessel. Additionally, verify the purity of your cyanoacetic acid, as impurities can sometimes catalyze decomposition.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving cyanoacetic acid.

Issue Possible Cause Troubleshooting Steps
Low Product Yield Decomposition of Cyanoacetic Acid: The reaction temperature may be too high, leading to decarboxylation.- Monitor the internal reaction temperature carefully. - Use a well-controlled heating mantle or oil bath. - Consider running the reaction at a lower temperature for a longer duration.
Impure Starting Material: Impurities in cyanoacetic acid can interfere with the reaction or catalyze decomposition.- Check the purity of the cyanoacetic acid using appropriate analytical techniques (e.g., melting point, NMR). - Purify the cyanoacetic acid by recrystallization if necessary.[5]
Formation of Acetonitrile Byproduct Decarboxylation: The primary decomposition pathway of cyanoacetic acid produces acetonitrile and carbon dioxide.[1]- Lower the reaction temperature. - Reduce the reaction time if possible. - Ensure even heating of the reaction mixture.
Discoloration of Reaction Mixture (Brownish) Side Reactions: Vigorous reaction conditions or the presence of certain impurities can lead to the formation of colored byproducts. In the synthesis of cyanoacetic acid itself, if the reaction between cyanide and chloroacetate is too vigorous, brown material can form.[3]- Control the rate of addition of reagents to manage the reaction exotherm. - Ensure the reaction is performed under an inert atmosphere if sensitive to air. - Purify the starting materials to remove any colored impurities.
Inconsistent Reaction Results Hygroscopic Nature of Cyanoacetic Acid: Cyanoacetic acid is hygroscopic and can absorb moisture from the atmosphere, which may affect its reactivity and stability.[1][8]- Store cyanoacetic acid in a tightly sealed container in a desiccator or under an inert atmosphere.[9] - Handle the reagent quickly in a dry environment.

Quantitative Data on Thermal Stability

Parameter Value Conditions/Notes Reference
Decomposition Temperature 160 °CUndergoes decarboxylation to acetonitrile and CO2.[1][2]
Recommended Max. Temperature during Acidification 60 - 70 °CWhen liberating free acid from its sodium salt with HCl to prevent decomposition.[4]
Recommended Max. Temperature for Solvent Evaporation 60 - 70 °CUnder reduced pressure (20-30 mm Hg).[3]

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation

The Knoevenagel condensation is a common reaction involving cyanoacetic acid. The following is a general procedure that can be adapted for specific substrates.

  • In a round-bottom flask, dissolve the aldehyde or ketone (1 equivalent) and cyanoacetic acid (1-1.2 equivalents) in a suitable solvent (e.g., ethanol, water, or a solvent-free system).[10][11]

  • Add a catalytic amount of a base (e.g., pyridine, piperidine, potassium hydroxide).[11] The choice of catalyst and solvent will depend on the specific reactants.

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature or gentle heating). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the product. This may involve filtration if the product precipitates, or extraction with an organic solvent followed by washing and drying.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of Ethyl Cyanoacetate (Illustrating Temperature Control)

This protocol for the synthesis of ethyl cyanoacetate from sodium chloroacetate and sodium cyanide, followed by esterification of the intermediate cyanoacetic acid, highlights the critical temperature control steps to prevent decomposition.[3]

  • Cyanation: Prepare a solution of sodium chloroacetate by neutralizing chloroacetic acid with sodium carbonate in water. Separately, prepare a solution of sodium cyanide in warm water. Add the sodium cyanide solution to the sodium chloroacetate solution while monitoring and controlling the temperature, which will rise rapidly. If the temperature exceeds 95°C, cool the mixture. Boil the solution for a short period and then cool.

  • Acidification: To liberate the free cyanoacetic acid, add hydrochloric acid to the cooled solution. This step should be performed in a fume hood.

  • Solvent Removal (Critical Step): Evaporate the water on a water bath at 60-70°C under reduced pressure (20-30 mm Hg). Heating above this temperature range can cause significant decomposition of the cyanoacetic acid.[3]

  • Esterification: Add absolute ethanol and a catalytic amount of concentrated sulfuric acid to the residue. Heat the mixture under reflux.

  • Workup and Distillation: Remove the excess alcohol by distillation under reduced pressure. Neutralize the remaining sulfuric acid, separate the ester layer, and extract the aqueous layer. Distill the combined organic products under reduced pressure to obtain pure ethyl cyanoacetate.

Visualizations

DecompositionPathway CyanoaceticAcid Cyanoacetic Acid (HOOC-CH2-CN) Heat ≥ 160°C (or prolonged heating at lower temps) CyanoaceticAcid->Heat Acetonitrile Acetonitrile (CH3-CN) Heat->Acetonitrile Decarboxylation CO2 Carbon Dioxide (CO2) Heat->CO2

Caption: Decomposition pathway of cyanoacetic acid.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants (Aldehyde, Cyanoacetic Acid, Catalyst) Solvent Add Solvent Reactants->Solvent Reaction_Step Stir at Controlled Temperature Solvent->Reaction_Step Monitoring Monitor Progress (TLC) Reaction_Step->Monitoring Temp_Control Critical: Avoid High Temperatures to Prevent Decomposition Reaction_Step->Temp_Control Isolation Isolate Crude Product Monitoring->Isolation Purification Purify Product (Recrystallization/Chromatography) Isolation->Purification

Caption: General workflow for a Knoevenagel condensation.

References

Validation & Comparative

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of N,N'-Dimethyl-N-cyanoacetylurea

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of synthetic intermediates is paramount. This guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of N,N'-Dimethyl-N-cyanoacetylurea, a key building block in the synthesis of various pharmaceuticals, including caffeine.[1][2] In the absence of a publicly available experimental mass spectrum for this specific compound, this guide offers a predictive fragmentation pathway based on established principles and data from analogous structures. Furthermore, we present a comparative overview of alternative analytical techniques for its characterization.

Predicted Mass Spectrometry Fragmentation Pattern

This compound (C₆H₉N₃O₂, Exact Mass: 155.0695 g/mol ) is anticipated to exhibit a characteristic fragmentation pattern under electrospray ionization (ESI) mass spectrometry, driven by the lability of its amide and urea functionalities.[3] The proposed fragmentation cascade is initiated by protonation, forming the molecular ion [M+H]⁺ at m/z 156.

The primary fragmentation pathways are expected to involve cleavages at the C-N and C-C bonds adjacent to the carbonyl groups, as observed in studies of related N,N'-substituted ureas and cyanoacetamides.[4]

Table 1: Predicted Major Fragment Ions for this compound

m/z (Predicted)Proposed Fragment StructureNeutral Loss
156[C₆H₁₀N₃O₂]⁺-
99[C₄H₅N₂O]⁺CH₃NCO (Methyl isocyanate)
88[C₃H₆N₂O]⁺CH₂=C=O, CN
71[CH₃NCOH]⁺C₄H₄N₂O
58[CH₃NH=C=O]⁺C₄H₄N₂O₂
44[CH₃NH₂]⁺C₅H₅N₂O₂

Proposed Fragmentation Pathway

The fragmentation of the protonated molecule [M+H]⁺ is likely to proceed through several key steps. A primary cleavage is predicted to occur at the N-acyl bond, leading to the expulsion of a neutral methyl isocyanate molecule (CH₃NCO), a common fragmentation pathway for N-substituted ureas.[4] This would generate a prominent fragment ion at m/z 99. Subsequent fragmentation of this ion could lead to the other observed smaller fragments.

Fragmentation_Pathway cluster_main Proposed Fragmentation of this compound 156 [M+H]⁺ m/z 156 99 [C₄H₅N₂O]⁺ m/z 99 156->99 - CH₃NCO 88 [C₃H₆N₂O]⁺ m/z 88 156->88 - C₂HCN 71 [CH₃NCOH]⁺ m/z 71 99->71 - C₂H₂O 58 [CH₃NH=C=O]⁺ m/z 58 88->58 - CH₂O 44 [CH₃NH₂]⁺ m/z 44 88->44 - C₂H₂O

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.

Comparison with Cyanoacetylurea

A comparison with the known electron ionization (EI) mass spectrum of the parent compound, cyanoacetylurea (C₄H₅N₃O₂), provides valuable insights. The NIST WebBook of Chemistry lists the mass spectrum of cyanoacetylurea, which, although generated under different ionization conditions, shows some analogous fragmentation patterns, such as the loss of isocyanic acid (HNCO).[5] This supports the proposed loss of methyl isocyanate in the dimethylated analogue.

Alternative Analytical Methods

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization of this compound would benefit from orthogonal analytical techniques.

Table 2: Comparison of Analytical Methods for this compound

TechniqueInformation ProvidedAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, separation from impurities.[6]High resolution, quantitative, adaptable to various detectors.Limited structural information on its own.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including connectivity and stereochemistry.Unambiguous structure determination.Lower sensitivity than MS, requires larger sample amounts.
Infrared (IR) Spectroscopy Identification of functional groups (e.g., C=O, C≡N, N-H).Fast, non-destructive, provides characteristic fingerprints.Provides limited information on the overall molecular structure.
Computational Chemistry Theoretical prediction of structure, stability, and spectral properties.[1]Complements experimental data, provides insights into reaction mechanisms.Predictions are model-dependent and require experimental validation.

Experimental Protocols

Sample Preparation for ESI-Mass Spectrometry:

A general protocol for preparing samples for ESI-MS is as follows:

  • Dissolution: Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile).[7]

  • Dilution: Dilute the initial solution to a final concentration of approximately 10 µg/mL using a mixture of methanol/water or acetonitrile/water, often with the addition of 0.1% formic acid to promote protonation.[6][7]

  • Filtration: If any particulate matter is present, filter the final solution through a 0.22 µm syringe filter before injection into the mass spectrometer.[7]

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be employed for the analysis of this compound.

  • Column: C18 stationary phase.[6]

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically used.[6]

  • Detection: UV detection at a wavelength corresponding to the chromophore of the molecule.

Conclusion

This guide provides a predictive yet robust framework for understanding the mass spectrometric behavior of this compound. The proposed fragmentation pattern, based on the established chemistry of related compounds, offers a valuable tool for its identification and characterization in complex mixtures. For unambiguous structure confirmation and comprehensive analysis, a multi-technique approach integrating mass spectrometry with HPLC and NMR spectroscopy is recommended.

References

Safety Operating Guide

Navigating the Disposal of N,N'-Dimethyl-N-cyanoacetylurea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and other chemical syntheses, the proper handling and disposal of specialized reagents like N,N'-Dimethyl-N-cyanoacetylurea are paramount for ensuring laboratory safety and environmental compliance. While specific institutional protocols may vary, this guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in established best practices for chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

Step-by-Step Disposal Protocol

The disposal of this compound should be approached with the understanding that it is a chemical waste product and must be managed through official laboratory waste streams.

  • Waste Identification and Segregation:

    • Label a dedicated, sealable, and chemically compatible waste container clearly as "Hazardous Waste: this compound".

    • Ensure that only this specific chemical waste is added to this container to prevent unwanted reactions. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Management:

    • Keep the waste container securely sealed when not in use.

    • Store the container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Collection and Removal:

    • Once the container is full or ready for disposal, follow your institution's established procedures for hazardous waste pickup.

    • This typically involves contacting the EHS office to schedule a collection by a licensed professional waste disposal service.

  • Documentation:

    • Maintain accurate records of the amount of this compound being disposed of, in accordance with your laboratory's and institution's guidelines.

It is imperative to never dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination and is a violation of regulatory standards.

Summary of Chemical and Physical Properties

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C6H9N3O2[1]
Molecular Weight 155.15 g/mol [2]
Melting Point 77°C[1]
Density 1.181 g/cm³[1]
LogP -0.607[3]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_0 On-Site Laboratory Procedures cluster_1 Institutional Waste Management cluster_2 Off-Site Disposal A Step 1: Wear Appropriate PPE (Safety Goggles, Gloves, Lab Coat) B Step 2: Handle in a Ventilated Area (Chemical Fume Hood) A->B C Step 3: Segregate Waste Label a dedicated, sealed container B->C D Step 4: Store Waste Securely (Designated area with secondary containment) C->D E Step 5: Follow Institutional Protocol (Contact EHS Office) D->E F Step 6: Schedule Professional Pickup E->F G Step 7: Licensed Disposal Company (Ensures compliant disposal) F->G

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-Dimethyl-N-cyanoacetylurea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N'-Dimethyl-N-cyanoacetylurea

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